VE-822

Catalog No.
S548527
CAS No.
1232416-25-9
M.F
C24H25N5O3S
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VE-822

CAS Number

1232416-25-9

Product Name

VE-822

IUPAC Name

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27)

InChI Key

JZCWLJDSIRUGIN-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N

solubility

Soluble in DMSO, not in water

Synonyms

M6620; M-6620; M 6620; VE822; VE-822; VE 822; VX970; VX-970; VX 970; Berzosertib

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N

The exact mass of the compound Berzosertib is 463.16781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Berzosertib discovery and development timeline

Author: Smolecule Technical Support Team. Date: February 2026

Berzosertib Development Timeline and Key Data

The table below summarizes the major milestones in the discovery and development of Berzosertib.

Year / Period Milestone / Event Key Findings / Outcomes References
Pre-2012 Discovery & Preclinical Development Originally discovered by Vertex as VE-822/VX-970; an improved analogue of VE-821 with superior drug-like properties, potency (IC₅₀ = 0.2 nM in cell-free assays), and selectivity. [1]
2012 Acquisition & First-in-Human Trial Acquired by Merck KGaA; first participant enrolled in a clinical study (NCT02157792) on December 10, 2012. [1]
2012-2019 Extensive Preclinical Research Demonstrated strong radiosensitizing and chemosensitizing effects with cisplatin, gemcitabine, and other DNA-damaging agents across multiple cancer models (e.g., PDAC, NSCLC, SCLC). [1]
2015-2018 Phase I Clinical Trials (Multiple Combinations) Early-phase trials established safety profiles and preliminary efficacy. As a monotherapy, it was well-tolerated up to 480 mg/m². Common toxicities in combination therapies included hematological effects like neutropenia and thrombocytopenia. [1]
2022 Phase II Setback in SCLC The global Phase II trial (DDRiver SCLC 250) in relapsed, platinum-resistant SCLC was discontinued due to a low probability of meeting its primary objective. [2] [3]
2022-Present Ongoing & Future Development Continued evaluation in other combinations and settings via investigator-sponsored studies. Merck KGaA progresses oral ATR inhibitor M1774, building on lessons from Berzosertib. [2] [3]

Experimental Protocols for Key Preclinical Studies

The robust preclinical data for Berzosertib was generated using standard, rigorous experimental models.

  • In Vitro Cell Viability and Clonogenic Assays: Cancer cell lines (e.g., PDAC, NSCLC, SCLC) were treated with Berzosertib alone and in combination with DNA-damaging agents (e.g., cisplatin, gemcitabine, radiation). Cell viability was measured using assays like MTT or CellTiter-Glo. For clonogenic assays, cells were irradiated with/without ATR inhibitor pre-treatment, then cultured to form colonies, with survival fractions calculated to determine radiosensitization effects [1].
  • In Vivo Xenograft Models: Immunocompromised mice were implanted with human cancer cells (cell-line-derived or patient-derived xenografts). Once tumors were established, mice were treated with vehicle, Berzosertib alone, chemotherapy/radiation alone, or the combination. Primary endpoints included tumor volume measurement and time-to-progression, with some studies also assessing overall survival [1].
  • Biomarker and Mechanism Studies: Cellular and tumor samples were analyzed via Western blotting to confirm target engagement (e.g., reduction in phosphorylated CHK1) and assess DNA damage markers (e.g., γH2AX) [1].

Mechanism of Action: DNA Damage Response Pathway

The following diagram illustrates the core DNA Damage Response (DDR) pathway and the specific point where Berzosertib acts.

f Replication Stress\n& Single-Strand Breaks Replication Stress & Single-Strand Breaks ATR Kinase ATR Kinase Replication Stress\n& Single-Strand Breaks->ATR Kinase CHK1 Phosphorylation CHK1 Phosphorylation ATR Kinase->CHK1 Phosphorylation Cell Cycle Arrest\n& DNA Repair Cell Cycle Arrest & DNA Repair CHK1 Phosphorylation->Cell Cycle Arrest\n& DNA Repair Failed Repair Failed Repair Cell Cycle Arrest\n& DNA Repair->Failed Repair If overwhelmed Apoptosis Apoptosis Berzosertib (ATRi) Berzosertib (ATRi) Berzosertib (ATRi)->ATR Kinase Inhibits Chemotherapy/Radiation Chemotherapy/Radiation Chemotherapy/Radiation->Replication Stress\n& Single-Strand Breaks Induces Failed Repair->Apoptosis Leads to

Berzosertib inhibits ATR kinase, preventing DNA repair and promoting cancer cell death.

Clinical Trial Landscape and Status

Berzosertib has been investigated in a wide range of clinical trials. As of a 2022 update, it had been studied in approximately 1,000 patients across various combinations [2] [3].

Combination Partner Example Indications Key Phase & Status (as of 2022)
Chemotherapy (Topotecan, Cisplatin, Carboplatin, Gemcitabine) Small Cell Lung Cancer (SCLC), Advanced Solid Tumors Phase II (Topotecan combo in SCLC discontinued; others ongoing) [1] [2]
Radiotherapy Various Solid Tumors Phase I / Ib (Ongoing in investigator-sponsored trials) [1]
PARP Inhibitors (e.g., Veliparib, Olaparib) Advanced Solid Tumors Phase I / II (Ongoing) [1]
Immunotherapy (e.g., Avelumab) Metastatic Solid Tumors Phase I / II (Ongoing) [1]
Other DDR Inhibitors (e.g., WEE1 inhibitor) Acute Myeloid Leukemia (AML), Solid Tumors Preclinical / Early Phase [1]

Future Development Directions

While the development path for Berzosertib has narrowed in certain areas, the broader field of ATR inhibition remains active.

  • Shift to Next-Generation Inhibitors: Merck KGaA is now advancing M1774, an oral ATR inhibitor, with a confirmed monotherapy dose for Phase Ib evaluation [2] [3].
  • Ongoing External Studies: Berzosertib continues to be explored in other combinations and clinical settings through external, investigator-initiated trials, reflecting an "open innovation" approach [2].
  • New Competitors: The field continues to attract new entrants, such as AK0658, a preclinical ATR inhibitor claiming best-in-class potential in selectivity and pharmacokinetics [4].

References

Berzosertib mechanism of action ATR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Core Principles

The mechanism of action of berzosertib is based on exploiting the DNA damage response in cancer cells.

  • ATR's Role in DNA Damage Response: ATR kinase is a master regulator of the cellular response to replication stress and DNA single-strand breaks [1]. When DNA damage occurs, ATR is activated and signals through its key effector, CHK1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair [1] [2].
  • Inducing Synthetic Lethality: Many cancer cells have underlying deficiencies in other DDR pathways (like p53 mutation or ATM loss), making them heavily dependent on the ATR-CHK1 pathway for survival [3] [1]. Berzosertib inhibits ATR, disrupting this critical backup system.
  • Chemo- and Radiosensitization: By blocking ATR, berzosertib prevents cancer cells from repairing the DNA damage induced by chemotherapy or radiotherapy. This drives the accumulation of DNA damage, leading to replication fork collapse, mitotic catastrophe, and cell death [1] [4].

The diagram below illustrates how berzosertib disrupts the DNA damage response pathway, leading to cell death in cancer cells.

G DNA_SSB Single-Strand Break/ Replication Stress DNA_DSB Unresolved Damage Progresses to DSBs DNA_SSB->DNA_DSB Without Repair ATR_Act ATR Activation DNA_SSB->ATR_Act MitoticCatastrophe Mitotic Catastrophe & Cell Death DNA_DSB->MitoticCatastrophe CHK1_Act CHK1 Phosphorylation ATR_Act->CHK1_Act CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1_Act->CellCycleArrest Berzosertib Berzosertib (ATRi) Berzosertib->ATR_Act Inhibits

core mechanism of ATR inhibition by berzosertib

Preclinical Evidence Summary

Substantial preclinical data demonstrates berzosertib's ability to sensitize various cancer types to DNA-damaging agents. Key findings are summarized in the table below.

Cancer Type Combination Treatment Key Preclinical Findings Citation
Head and Neck SCC (HNSCC) Cisplatin & Radiation Synergistic decrease in cell viability & colony formation; increased apoptosis. [5]
Non-Small Cell Lung Cancer (NSCLC) Cisplatin, Gemcitabine Strong potentiation of cytotoxicity; significant tumor growth regression/delay in patient-derived xenografts. [4]
Small Cell Lung Cancer (SCLC) Cisplatin Highly synergistic; inhibited tumor growth and improved survival in mouse models. [4]
Pancreatic Cancer Radiotherapy Selective and strong sensitization of cancer cells to radiotherapy in vitro and in vivo. [4]

Clinical Development Overview

Berzosertib has been evaluated in numerous clinical trials, primarily in combination with other chemotherapies.

Clinical Aspect Details
Highest Phase Phase II [6] [7]
Primary Indications Under Study Small Cell Lung Cancer (SCLC), Ovarian Cancer, Soft Tissue Sarcoma, and other solid tumors [6].
Established RP2D 210 mg/m² IV on Days 2 and 9, in a 21-day cycle with gemcitabine [3].
Key Efficacy Signal (Phase II) In platinum-resistant SCLC, combination with topotecan showed 36% confirmed objective response rate and median progression-free survival of 4.8 months [8].
Common Adverse Events Anemia, lymphopenia, thrombocytopenia, neutropenia, nausea, vomiting [3] [8].

Experimental Methodology Overview

For researchers designing experiments with berzosertib, the following established protocols provide a reference.

1. In Vitro Cell Viability and Combination Studies [5]

  • Purpose: To determine IC₅₀ and synergism with chemo/radiotherapy.
  • Cell Lines: Use relevant cancer models (e.g., HNSCC lines Cal-27 and FaDu).
  • Dosing: Treat cells with berzosertib (e.g., 0.016-1 µM) alone and combined with cisplatin or radiation.
  • Incubation: 72 hours post-treatment.
  • Viability Assay: Perform resazurin assay; measure fluorescence/absorbance.
  • Synergy Analysis: Calculate Combination Index (CI) using Chou-Talalay method or use SynergyFinder.

2. Clonogenic Survival Assay [5]

  • Purpose: To measure long-term cell survival and reproductive death after treatment.
  • Seeding: Seed cells at low densities (e.g., 250-1200 cells/well).
  • Treatment: After 24h, treat with berzosertib and radiation (e.g., 0-6 Gy).
  • Drug Removal: Replace berzosertib-medium with fresh medium after 72h.
  • Incubation: Incubate for 10-14 days to allow colony formation.
  • Analysis: Stain colonies; count colonies >50 cells; plot survival fractions.

3. Apoptosis Assay [5]

  • Purpose: To quantify induction of programmed cell death.
  • Seeding: Seed cells in 96-well plates.
  • Treatment: After 24h, treat with berzosertib ± combination for 48h.
  • Measurement: Use Caspase-Glo 3/7 reagent; incubate 30min; record luminescence.

The following workflow maps out the key experimental steps for in vitro synergy and mechanism studies:

G Start Plate Cancer Cell Lines A 24h Incubation Start->A B Apply Treatments: - Berzosertib (IC50 range) - Chemo (e.g., Cisplatin) - Radiation A->B C 72h Incubation (for viability) B->C D Cell Viability Assay (Resazurin) C->D E Data Analysis: IC50 & Synergy (CI) D->E

in vitro workflow for synergy studies

Future Research Directions

  • Novel ATR Biomarkers: Phosphoproteomic screens have identified new ATR substrates (e.g., SCAF1) highly sensitive to berzosertib, which could serve as potent pharmacodynamic biomarkers [9].
  • Immunotherapy Combinations: Emerging evidence suggests ATR inhibition can increase tumor mutational burden and activate the cGAS-STING pathway, supporting combination strategies with immune checkpoint inhibitors [1].

References

Berzosertib VE-821 precursor compound properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Properties

The table below summarizes and compares the key characteristics of the precursor VE-821 and the clinical candidate berzosertib.

Property VE-821 (Precursor) Berzosertib (Clinical Candidate)
Role in Development Lead compound, tool for basic research Improved clinical candidate
ATR Inhibition (Cell-free, IC₅₀) 26 nM [1] 0.2 nM [2]
ATR Inhibition (Cellular, IC₅₀) Information Missing 19 nM [2]
Selectivity >1000-fold selective for ATR over related PIKKs (ATM, DNA-PK, mTOR, PI3Kγ) [1] >100-fold selective over DNA-PK, ATM, and other PI3Kα kinases [2]
Key Limitation Lacked "drug-like" properties required for clinical progression [2] [3] Improved solubility and pharmacokinetic (PK) properties [2]
Reported Aqueous Solubility Information Missing 52 μM [2]
Clinical Status Pre-clinical tool compound Phase I/II clinical trials [2]

VE-821 was discovered via high-throughput screening as a potent and selective ATP-competitive ATR inhibitor, but its properties were insufficient for human trials [3] [1]. Berzosertib was rationally designed as an improved analogue, showing significantly greater potency and more suitable pharmacokinetic properties for clinical development [2] [3].

Key Experimental Protocols and Evidence

The transition from VE-821 to berzosertib was supported by extensive preclinical experiments demonstrating their mechanism of action and efficacy.

In Vitro Kinase Inhibition and Selectivity Assays

Purpose: To confirm direct inhibition of ATR kinase and test selectivity against related kinases.

  • Methodology: A radiometric phosphate incorporation assay is used. A buffer containing the kinase and its target peptide is prepared. The compound is added at varying concentrations, and the reaction is initiated with [γ-³³P]ATP. After incubation, the reaction is stopped with phosphoric acid. The phosphorylated peptide is captured on a phosphocellulose membrane, and radioactivity is measured to quantify kinase activity [1].
  • Findings: These assays confirmed VE-821's high potency and selectivity for ATR, a profile retained and improved in berzosertib [2] [1].
In Vitro Cell Viability and Chemosensitization Assays

Purpose: To determine the cytotoxicity of the compounds alone and their ability to sensitize cancer cells to DNA-damaging agents.

  • Cell Culture: Cancer cell lines are plated and allowed to adhere overnight.
  • Treatment: Cells are treated with a range of compound concentrations, either alone or in combination with chemotherapeutics like cisplatin, gemcitabine, or topoisomerase inhibitors.
  • Viability Measurement: After incubation (e.g., 96 hours), cell viability is measured using reagents like MTS, and absorbance is read on a plate reader. Synergy is often analyzed using specialized software [1].
  • Findings: VE-821 and berzosertib showed minimal single-agent cytotoxicity but potently sensitized a wide range of cancer cells to DNA-damaging agents, with effects often more pronounced in cells with defective p53 or ATM pathways [2] [4] [5].
Analysis of DNA Damage and Repair Markers

Purpose: To provide evidence of the compounds' mechanism of action by assessing their impact on the DNA damage response.

  • Methodology: Treated cells are analyzed via Western blotting or immunofluorescence for key DDR markers.
  • Key Biomarkers:
    • pCHK1 (Ser345): Phosphorylation at this site is a direct downstream target of ATR. Its reduction indicates successful ATR inhibition [2] [5].
    • γH2AX: A marker of DNA double-strand breaks. Levels often increase with combination treatment, indicating persistent, unrepaired damage [4] [6].
    • Rad51 Foci: These represent homologous recombination repair. ATR inhibition can reduce Rad51 foci formation, explaining the increased DNA damage [5].
In Vivo Efficacy Studies

Purpose: To evaluate the antitumor efficacy and selective sensitization in animal models.

  • Xenograft Models: Mice bearing human tumor xenografts are treated with vehicle, DNA-damaging agent alone, ATR inhibitor alone, or the combination.
  • Endpoints: Tumor volume is measured regularly to calculate tumor growth delay. Tumors are also harvested for biomarker analysis.
  • Findings: A landmark study showed that VE-822 (berzosertib) profoundly sensitized pancreatic tumor xenografts to radiation and gemcitabine without augmenting toxicity to normal tissues in the model [5]. This tumor-selective sensitization is a cornerstone of its clinical development.

ATR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core DNA Damage Response (DDR) pathway and the mechanism of ATR inhibitors.

f ATR Inhibitor Mechanism in DNA Damage Response ssDNA_RPA ssDNA coated with RPA ATR_ATRIP ATR-ATRIP Complex (Inactive) ssDNA_RPA->ATR_ATRIP Active_ATR Active ATR Complex ATR_ATRIP->Active_ATR Activation via TOPBP1/9-1-1 CHK1 CHK1 (Inactive) Active_ATR->CHK1 Phosphorylates pCHK1 p-CHK1 (Ser345) (Active) CHK1->pCHK1 CellCycle_Checkpoint Cell Cycle Checkpoint Activation & DNA Repair pCHK1->CellCycle_Checkpoint Triggers Fork_Collapse Replication Fork Collapse Mitotic Catastrophe Cell Death pCHK1->Fork_Collapse Path with ATRi Failed Checkpoint DNA_Damage_RS Replication Stress (RS) or DNA Damage DNA_Damage_RS->ssDNA_RPA ATRi ATR Inhibitor (e.g., VE-821, Berzosertib) ATRi->Active_ATR Inhibits ATRi->pCHK1 Suppresses

This pathway shows how ATR inhibitors block the DNA damage response, pushing cancer cells with replication stress toward cell death.

Current Clinical Status of Berzosertib

Berzosertib is the first ATR inhibitor to be extensively evaluated in humans and is currently in multiple Phase I and II clinical trials [2]. It is primarily being investigated in combination with:

  • DNA-Damaging Chemotherapy: Such as cisplatin, carboplatin, gemcitabine, and topotecan [2] [7].
  • Radiotherapy: Exploring its radiosensitizing potential [2].
  • Other Targeted Agents: Including PARP inhibitors (veliparib) and immunotherapy (avelumab) [2].

Early clinical data indicates that berzosertib is well-tolerated as a monotherapy and shows promising clinical activity in combination, particularly in platinum-refractory small cell lung cancer (SCLC) [2]. A population pharmacokinetic analysis confirmed that its exposure is predictable, and no clinically significant drug-drug interactions were found with carboplatin, cisplatin, or gemcitabine, supporting its continued development [7].

Conclusion

VE-821 served as a critical proof-of-concept tool compound that validated ATR inhibition as a viable cancer therapy strategy. Its successor, berzosertib, was engineered with improved drug-like properties. The transition from bench to bedside was guided by robust experimental protocols demonstrating selective sensitization of cancer cells to DNA-damaging agents, a mechanism rooted in the disruption of the ATR-CHK1 signaling axis.

References

Berzosertib IC50 value ATR kinase assay

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Berzosertib

The table below summarizes the key quantitative data for berzosertib (also known as VX-970, M6620, or VE-822).

Parameter Value Context / Assay Details Source
Biochemical IC₅₀ 19 nM In vitro ATR kinase assay [1] [2]
Cellular IC₅₀ (HNSCC) 0.25 - 0.29 µM 72-hour treatment in head and neck squamous cell carcinoma cell lines (Cal-27 and FaDu); cell viability assay [3]
Clinical Dose (RP2D) 210 mg/m² Recommended Phase 2 dose when administered with gemcitabine (1000 mg/m²) on days 2 and 9 of a 21-day cycle [1]

ATR Kinase Assay Protocol

The core methodology for measuring ATR kinase activity in vitro is the Homogeneous Time-Resolved Fluorescence (HTRF) assay [4] [5]. Here is a detailed breakdown of one referenced protocol [4]:

  • Reaction Setup: The kinase reaction incubates human ATR/ATRIP complex with its substrate, 50 nM GST-cMyc-p53, in an assay buffer containing various compound concentrations.
  • Reaction Initiation: The reaction is started by adding a Mg/ATP mix at a final concentration of 10 µM.
  • Incubation: The reaction proceeds for 30 minutes at room temperature.
  • Reaction Stop: The process is stopped by adding a solution containing EDTA.
  • Detection: A detection buffer is added, containing two antibodies:
    • A d2-labelled anti-GST monoclonal antibody.
    • A Europium-labelled anti-phospho Ser15 antibody specific for phosphorylated p53.
  • Reading and Calculation: The plate is read in time-resolved fluorescence mode. The HTRF signal is calculated using the formula: HTRF = 10000 × (Em665nm / Em620nm).

This assay design is summarized in the workflow below:

G Start Start Reaction ATR ATR/ATRIP Complex Start->ATR Substrate Substrate (GST-cMyc-p53) Start->Substrate ATP Mg/ATP Mix Start->ATP Incubate Incubate 30 min at RT ATR->Incubate Substrate->Incubate ATP->Incubate Stop Stop with EDTA Incubate->Stop Detect Add Detection Antibodies • Anti-GST-d2 • Anti-pSer15-Eu Stop->Detect Read Read Plate TR-FRET Mode Detect->Read Result Calculate HTRF Signal Read->Result

Cellular Activity and Mechanism of Action

In cellular environments, Berzosertib exhibits its effect by disrupting the DNA Damage Response (DDR) pathway.

G DNADamage Replication Stress or DNA Damage (ssDNA) RPA RPA coats ssDNA DNADamage->RPA ATR_ATRIP ATR-ATRIP Complex (Inactive) RPA->ATR_ATRIP Recruits via ATRIP Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR Activation by TOPBP1/ETAA1 CHK1 CHK1 Phosphorylation Activated_ATR->CHK1 Phosphorylates CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If repair fails Berzosertib Berzosertib Inhibits Berzosertib->Activated_ATR Inhibition Berzosertib->Apoptosis

As shown in the pathway above, Berzosertib prevents ATR from activating its key downstream effector, CHK1, disrupting cell cycle checkpoints and leading to apoptosis, especially in cancer cells under replication stress [2] [3]. This mechanism underlies its observed activity as a chemosensitizer and radiosensitizer [3].

Key Considerations for Researchers

  • Distinguish Biochemical vs. Cellular IC₅₀: The biochemical IC₅₀ (19 nM) reflects direct enzyme inhibition, while the cellular IC₅₀ (~0.27 µM) includes factors like cell permeability and metabolism [1] [2] [3].
  • Clinical Pharmacokinetics: Berzosertib exhibits non-linear pharmacokinetics in mice due to saturation of plasma protein binding, which may influence dose-exposure relationships in humans [6]. Population PK analyses in humans show no clinically significant interactions with chemotherapy agents like gemcitabine and cisplatin [7].

References

Mechanism of Action & Rationale for Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic strategy for berzosertib is based on exploiting specific vulnerabilities in cancer cells. The following diagram illustrates its core mechanism and the rationale for its combination with DNA-damaging agents.

DNA_Damage DNA Damage (e.g., SSBs, Replication Stress) ATR_Activation ATR Pathway Activation DNA_Damage->ATR_Activation Cell_Cycle_Checkpoint Cell Cycle Arrest (S/G2/M Checkpoints) ATR_Activation->Cell_Cycle_Checkpoint DNA_Repair DNA Repair ATR_Activation->DNA_Repair Cell_Cycle_Checkpoint->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Berzosertib Berzosertib (ATRi) Berzosertib->ATR_Activation Inhibits

Berzosertib inhibits the ATR-mediated DDR pathway, preventing DNA repair and leading to cell death.

This mechanism is particularly effective in tumors with underlying deficiencies in other DDR pathways, such as loss of ATM or p53 function, creating a state of synthetic lethality [1] [2] [3].

Preclinical & Clinical Evidence Summary

Extensive research demonstrates berzosertib's activity across various cancer types and combination regimens. Key quantitative findings are summarized in the table below.

Cancer Model / Type Combination Agent Key Experimental Findings / Clinical Outcomes Citation
HNSCC (in vitro) Radiation Synergistic increase in radiosensitivity; decreased colony formation. [1]
HNSCC (in vitro) Cisplatin Synergistic decrease in cell viability (Combination Index, CI < 0.9). [1]
Ovarian Cancer (in vitro/in vivo) Sacituzumab Govitecan (SG) SG induces replication stress; combination with ATRi shows distinct effects on DDR. [4]
Advanced Solid Tumors (Phase 1) Gemcitabine ± Cisplatin RP2D: Berzosertib 210 mg/m² (D2, D9) + Gemcitabine 1000 mg/m² (D1, D8) Q3W. Manageable safety profile. [2]
Advanced Solid Tumors (Phase 1) Irinotecan RP2D: Berzosertib 270 mg/m² + Irinotecan 180 mg/m² every 2 weeks. Promising activity in ATM-mutant tumors (2 partial responses in pancreatic cancer). [5]
Advanced Solid Tumors (Phase 1) Cisplatin + Veliparib (PARPi) MTD/RP2D established. Antitumor activity observed in pts with and without HR-deficient tumors, and post-platinum treatment. [6]
Glioblastoma (Preclinical) Temozolomide (TMZ) Marked in vitro synergy; limited brain distribution due to P-gp/Bcrp efflux transporters. [7]

Practical Experimental & Clinical Considerations

For researchers and clinicians designing studies with berzosertib, several factors are critical for success.

  • Sequencing and Scheduling is Critical: Preclinical data strongly support a sequenced administration, where the DNA-damaging agent (e.g., cisplatin, gemcitabine) is given before berzosertib, typically 24 hours later [4] [6] [2]. This schedule allows time for the therapy to induce replication stress and DNA damage, which ATR then attempts to repair—creating the ideal context for ATR inhibition to be maximally effective.
  • Biomarker-Driven Patient Selection: Clinical activity is most pronounced in tumors with specific DDR deficiencies. The most compelling evidence exists for tumors with ATM alterations [5] [3]. Other potential biomarkers include TP53 mutations and high levels of endogenous replication stress [1] [7].
  • Toxicity Profile is Manageable: The primary dose-limiting toxicities are myelosuppressive, including anemia, thrombocytopenia, neutropenia, and lymphopenia [6] [5] [2]. These are often exacerbated when berzosertib is combined with other myelosuppressive chemotherapies like cisplatin and gemcitabine, requiring careful dose management in clinical trials [2] [3].

Key Experimental Protocols

To evaluate the effects of berzosertib in preclinical models, standard assays for DNA damage and cell survival are employed.

  • Clonogenic Survival Assay: This is a gold-standard method for assessing the long-term reproductive potential of cells after a treatment. In a typical protocol, cells are treated with a DNA-damaging agent (e.g., radiation or cisplatin), followed 24 hours later by berzosertib. After 72 hours of exposure, the drug-containing medium is replaced with fresh medium, and cells are incubated for 10-14 days to allow colony formation. Colonies are then stained and counted, with a synergy analysis performed using software like SynergyFinder [1].
  • DNA Damage Marker Analysis (Immunofluorescence/Immunoblotting): The induction and persistence of DNA damage can be quantified by measuring biomarkers such as γH2AX (a marker for DNA double-strand breaks) and pNBS1. Tumor biopsies or cells are collected at specified time points (e.g., post-chemotherapy and post-berzosertib). The stained foci are imaged and quantified using fluorescence microscopy, providing a direct readout of DDR inhibition [5].
  • Cell Viability and Synergy Assays: Short-term cell viability is often measured using assays like resazurin. To rigorously evaluate drug interactions, a matrix of doses (e.g., a 6x6 or 10x10 design) for berzosertib and its combination partner is tested. The resulting data are analyzed with models like the Zero Interaction Potency (ZIP) model or the Combination Index (CI) method to distinguish synergistic, additive, or antagonistic effects [4] [1].

References

Berzosertib preclinical models antitumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Berzosertib (also known as VX-970, VE-822, M6620) exerts its effects by selectively inhibiting the ATR kinase, a key regulator of the DNA damage response (DDR) [1]. The rational basis for its use, especially in combination with DNA-damaging therapies, stems from the concept of synthetic lethality [2] [3].

  • Target: ATR (Serine-protein kinase ATR) with an inhibitory concentration (IC50) of 19 nM. It also inhibits ATM with a Ki of 34 nM [4] [1].
  • Primary Mechanism: Cancer cells often have underlying deficiencies in other DDR pathways (e.g., p53 mutations or ATM loss). This creates a reliance on the ATR-Chk1 pathway for DNA repair and survival, particularly during replication stress. Berzosertib disrupts this critical backup system [2] [3] [1].
  • Synergy with DNA-Damaging Agents: Chemotherapies (e.g., cisplatin, gemcitabine, topoisomerase inhibitors) and radiation cause DNA lesions that activate ATR. By inhibiting ATR, berzosertib prevents cell cycle arrest and DNA repair, leading to the accumulation of DNA damage, replication fork collapse, and mitotic catastrophe [3] [1].

The diagram below illustrates how Berzosertib disrupts the DNA damage response pathway.

architecture DNA_Damage DNA Damage/Replication Stress ATR_Activation ATR Activation DNA_Damage->ATR_Activation Downstream Downstream Signaling (Phosphorylation of CHK1, etc.) ATR_Activation->Downstream Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest DNA_Repair DNA Repair & Cell Survival Cell_Cycle_Arrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe & Cell Death DNA_Repair->Mitotic_Catastrophe If ATR Inhibited Berzosertib Berzosertib Berzosertib->ATR_Activation Inhibits

Berzosertib inhibits ATR, preventing DNA repair and causing cell death.

Quantitative Preclinical Efficacy Data

The following tables summarize key quantitative findings on berzosertib's antitumor activity from preclinical studies.

Table 1: In Vitro Cytotoxic Activity of Berzosertib

Cell Line Cancer Type Treatment Key Metric Result Citation
Cal-27 Head and Neck Squamous Cell Carcinoma (HNSCC) Berzosertib Monotherapy IC50 (72h) 0.25 µM [3]
FaDu Head and Neck Squamous Cell Carcinoma (HNSCC) Berzosertib Monotherapy IC50 (72h) 0.29 µM [3]
MNNG/HOS Osteosarcoma Berzosertib Monotherapy Cell Viability Dose-dependent decrease [4]
143B Osteosarcoma Berzosertib Monotherapy Cell Viability Dose-dependent decrease [4]
PSN-1 Pancreatic Cancer Berzosertib + Gemcitabine + XRT (6 Gy) Apoptosis (Annexin V-FITC/PI) Increased apoptosis at 48h [4]

Table 2: In Vivo Efficacy and Combination Studies

| Model Type | Cancer Type | Treatment Regimen | Key Finding | Citation | | :--- | :--- | :--- | :--- | :--- | | Patient-derived xenograft | Non-Small Cell Lung Cancer (NSCLC) | Berzosertib + Cisplatin | Enhanced tumor growth inhibition vs cisplatin alone; activity in cisplatin-refractory tumors [2] | | PSN-1 Xenograft | Pancreatic Cancer | Berzosertib (60 mg/kg, 6 days) + XRT (6 Gy) | More than doubled tumor growth delay (TV600) vs radiation alone [4] | | Orthotopic Mouse Model | Acute Myeloid Leukemia (AML) | Berzosertib + Gemcitabine | Acute sensitization & increased survival [5] | | Pancreatic Cancer Xenograft | Pancreatic Cancer | Berzosertib + Gemcitabine + Radiation | Marked prolongation of growth delay without increased normal tissue toxicity [5] |

Table 3: Synergistic Combinations with Other Therapies

| Combination Partner | Cancer Model (In Vitro/In Vivo) | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | Cisplatin | HNSCC (FaDu, Cal-27), NSCLC xenografts | Synergistic decrease in cell viability; enhanced tumor growth inhibition [2] [3] | | Gemcitabine | Pancreatic cancer, AML model | Acute sensitization; prolonged growth delay; increased survival [2] [5] | | Radiation (XRT) | HNSCC (FaDu, Cal-27), Pancreatic cancer | Synergistic increase in radiosensitivity; decreased colony formation [3] [4] | | Topotecan | Various cancer cell lines & organoids | Significant synergy in cytotoxicity [6] |

Detailed Experimental Protocols

To facilitate the reproduction and critical evaluation of these preclinical findings, here are the detailed methodologies for key experiments cited in the results.

Cell Viability Assay (Resazurin Assay)

This protocol is based on experiments in HNSCC cell lines [3].

  • Cell Lines: FaDu and Cal-27.
  • Seeding: 5,000 cells per well in a 96-well plate.
  • Incubation: After 24 hours, treat cells with Berzosertib alone (0.031-1 µM) or in combination with other agents (e.g., cisplatin, irradiation).
  • Control: 0.1% DMSO.
  • Incubation Period: 72 hours.
  • Detection: Remove medium and incubate with culture medium containing 56 µM resazurin for 2-3 hours.
  • Measurement: Measure absorbance at 570 nm using a microplate reader (e.g., TECAN SPARK 10M).
  • Analysis: Calculate IC50 values using a nonlinear regression model with a variable slope.
Clonogenic Survival Assay

This protocol was used to measure the long-term cytotoxic effects of Berzosertib combined with radiation [3].

  • Cell Seeding:
    • Cal-27: 250, 250, 500, and 1000 cells per well for 0, 2, 4, and 6 Gy, respectively.
    • FaDu: 300, 300, 600, 1200 cells per well for 0, 2, 4, and 6 Gy, respectively.
  • Treatment: After 24 hours of incubation, treat cells with Berzosertib (0.016–0.125 µM) and radiation (0–6 Gy).
  • Drug Exposure: After 72 hours, replace the Berzosertib-containing medium with normal medium.
  • Colony Formation: Incubate for an additional ten days.
  • Staining and Counting: Scan and evaluate colonies. A colony is defined as containing more than 50 cells. Use image analysis software (e.g., ImageJ) with a "analyze particles" function for counting.
Apoptosis Assay (Caspase 3/7 Activation)

This protocol measures the induction of apoptosis following treatment [3].

  • Format: 96-well plate with 5,000 cells per well.
  • Treatment: After 24 hours of seeding, treat cells with:
    • Berzosertib alone (Cal-27: 0.25 µM; FaDu: 0.5 µM).
    • Combination with cisplatin (Cal-27: 2.5 µM; FaDu: 5 µM).
    • Combination with radiation (4 Gy).
  • Incubation: 48 hours.
  • Detection: Use the Caspase-Glo 3/7 Assay according to the manufacturer's protocol. Incubate the plate with the reagent for 30 minutes at room temperature.
  • Measurement: Record luminescence using a microplate reader.
  • Analysis: Normalize luminescence levels to the DMSO control group.

Key Experimental Considerations

  • Timing of Administration: Preclinical data strongly suggests that the efficacy of Berzosertib is scheduling-dependent. Administering Berzosertib approximately 12-24 hours after DNA-damaging chemotherapy (e.g., gemcitabine, cisplatin) was found to be optimal, coinciding with peak ATR activation [2] [5].
  • Pharmacodynamic Biomarkers: To confirm target engagement in experiments, monitor the phosphorylation status of key ATR substrates, such as:
    • pChk1 (Ser345): A direct downstream target of ATR; its reduction indicates effective ATR inhibition [4] [5].
    • γH2AX: A marker for DNA double-strand breaks; an increase signifies accumulated DNA damage [7].

References

Author: Smolecule Technical Support Team. Date: February 2026

Combination Therapy Berzosertib RP2D & Schedule Chemotherapy Dose & Schedule Cycle Length Key Associated Toxicities
Berzosertib + Gemcitabine [1] 210 mg/m² IV, Days 2 & 9 Gemcitabine 1000 mg/m² IV, Days 1 & 8 21 days Myelosuppression (neutropenia, thrombocytopenia), fatigue, nausea [1]
Berzosertib + Cisplatin [2] 140 mg/m² IV, Days 2 & 9 Cisplatin 75 mg/m² IV, Day 1 21 days Myelosuppression, potential for nephrotoxicity and neurotoxicity associated with cisplatin [2]
Berzosertib + Carboplatin [2] 90 mg/m² IV, Days 2 & 9 Carboplatin AUC 5 IV, Day 1 21 days Myelosuppression [2]
Berzosertib + Cisplatin + Veliparib [3] 210 mg/m² IV, Days 2 & 9 Cisplatin 40 mg/m² (D1/D8); Veliparib 200 mg BID (D1-3, D8-10) 21 days Myelosuppression (anemia, thrombocytopenia, leukopenia, neutropenia) [3]

Scientific Rationale for the Dosing Schedule

The established dosing schedule for Berzosertib is strategically designed to target cancer cells at their most vulnerable state, a concept known as synthetic lethality.

  • Mechanism of Action: Berzosertib is a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase [4] [1]. ATR is a key regulator of the DNA damage response (DDR), activated by DNA single-strand breaks and replication stress [5]. Many cancer cells have a deficient G1/S checkpoint (often due to TP53 mutations), making them heavily reliant on the ATR-controlled S and G2/M checkpoints for DNA repair and survival [4] [5].
  • Synergy with Chemotherapy: DNA-damaging agents like gemcitabine and cisplatin cause replication stress, which strongly activates ATR. Inhibiting ATR with Berzosertib prevents cancer cells from repairing this damage, leading to replication fork collapse, accumulation of double-strand breaks, and ultimately, cell death [4] [1].
  • Timing of Administration: Preclinical studies demonstrated that ATR inhibition is most effective when administered shortly after chemotherapy, coinciding with peak ATR activation [4] [1] [2]. Administering Berzosertib 18-24 hours after gemcitabine (i.e., on Day 2 of a cycle starting with gemcitabine on Day 1) takes advantage of this peak activation, maximizing tumor cell killing while potentially sparing normal cells [1].

The diagram below illustrates this core rationale and the established dosing schedule for the Berzosertib + Gemcitabine combination.

G cluster_rationale Scientific Rationale: Synthetic Lethality cluster_protocol Dosing Protocol (21-Day Cycle) Start Cancer Cell with G1/S Checkpoint Defect DNA_Damage Chemotherapy (e.g., Gemcitabine) Induces DNA Damage & Replication Stress Start->DNA_Damage ATR_Activation Strong Activation of ATR Pathway DNA_Damage->ATR_Activation Day1 Day 1 Gemcitabine 1000 mg/m² IV DNA_Damage->Day1 ATR_Inhibition Berzosertib Inhibits ATR ATR_Activation->ATR_Inhibition Peaks ~24h later Lethality Unrepaired DNA Damage → Mitotic Catastrophe → Cell Death ATR_Inhibition->Lethality Day2 Day 2 Berzosertib 210 mg/m² IV ATR_Inhibition->Day2 Day1->Day2 Day8 Day 8 Gemcitabine 1000 mg/m² IV Day2->Day8 Day9 Day 9 Berzosertib 210 mg/m² IV Day8->Day9 Rest Days 10-21 Treatment-Free Rest Period Day9->Rest

Experimental Protocol: Berzosertib with Gemcitabine

This protocol is based on the regimen validated in a phase 2 trial for platinum-resistant high-grade serous ovarian cancer and a phase 1 solid tumour trial [6] [1].

Patient Selection and Pre-treatment Considerations
  • Indication: This combination has been studied in patients with advanced solid tumours, showing particular efficacy in platinum-resistant high-grade serous ovarian cancer [6] [1].
  • Key Eligibility:
    • Histologically confirmed metastatic or unresectable solid tumour.
    • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
    • Adequate bone marrow, liver, and kidney function.
  • Dose Modifications: Pre-define criteria for dose reductions or delays based on toxicity, particularly for hematological toxicities like neutropenia and thrombocytopenia [1].
Reconstitution and Administration
  • Berzosertib:
    • Dose: 210 mg/m².
    • Route: Intravenous infusion.
    • Infusion Time: Over 60-90 minutes [7] [1].
    • Schedule: Administer on Days 2 and 9 of a 21-day cycle.
  • Gemcitabine:
    • Dose: 1000 mg/m².
    • Route: Intravenous infusion.
    • Schedule: Administer on Days 1 and 8 of a 21-day cycle, approximately 24 hours before Berzosertib [6] [1].
Safety and Monitoring Plan
  • Clinical and Laboratory Monitoring:
    • Perform complete blood counts (CBC) with differential before each treatment and weekly to monitor for myelosuppression.
    • Assess comprehensive metabolic panel to monitor liver and kidney function.
  • Management of Adverse Events:
    • Myelosuppression: This is the most common grade 3/4 toxicity. Be prepared with dose delays, reductions, and growth factor support per institutional guidelines [6] [1].
    • Other Toxicities: Monitor for and manage non-hematological toxicities such as fatigue, nausea, and elevated liver enzymes [1].

Key Supporting Clinical Evidence

  • Randomized Phase 2 Trial (NCT02595892): In patients with platinum-resistant high-grade serous ovarian cancer, Berzosertib (210 mg/m², D2/D9) plus gemcitabine significantly improved median progression-free survival to 22.9 weeks, compared to 14.7 weeks with gemcitabine alone. The hazard ratio was 0.57, indicating a 43% reduction in the risk of progression or death [6].
  • Phase 1 Safety Study (NCT02157792): This trial established the 210 mg/m² dose in combination with gemcitabine as the RP2D. The combination was well-tolerated, with a safety profile dominated by manageable myelosuppression. The study confirmed that gemcitabine did not alter the pharmacokinetics of Berzosertib [1].

Research Applications and Future Directions

The RP2D for Berzosertib with gemcitabine provides a validated backbone for further research. Future directions include:

  • Novel Combinations: Evaluating Berzosertib with other DNA-damaging agents (e.g., topotecan, irinotecan), PARP inhibitors (e.g., veliparib), and immunotherapy [4] [3].
  • Biomarker Development: Identifying predictive biomarkers (e.g., mutations in specific DDR pathways) to select patients most likely to benefit from ATR inhibition [1] [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific combination regimens or preclinical models, feel free to ask.

References

Berzosertib pharmacokinetics plasma concentration time-course

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Profile

The table below summarizes the key population PK parameters of Berzosertib, characterized by a linear two-compartment model across a dose range of 18–480 mg/m² [1].

Parameter (Symbol) Value (Typical Patient) Notes / Source
Model Structure Two-compartment, linear Describes plasma concentration-time course [1]
Clearance (CL) 65 L/h Accounts for inter-individual variability [1]
Intercompartmental CL (Q) 295 L/h Distributional clearance between compartments [1]
Central Volume (V1) 118 L Volume of the central compartment [1]
Peripheral Volume (V2) 1030 L Volume of the peripheral compartment [1]
Terminal Half-Life ~17 hours Estimated from population PK model [1]
p-Chk1 IC50 ~110 ng/mL Total plasma conc. for 50% inhibition (preclinical-derived) [1]

Metabolism, Excretion, and Distribution

Further studies elucidate the disposition and tissue distribution of Berzosertib, which are critical for its application.

  • Mass Balance and Excretion: A recent human microtracer study showed that Berzosertib is cleared predominantly via hepatic metabolism [2] [3]. By day 14, mean total recovery of drug-related material was 89.5%, with 73.7% excreted in feces and 15.8% in urine [2] [3]. This confirms limited renal excretion of the parent drug.
  • Metabolism and Circulating Metabolites: Metabolism is extensive, primarily mediated by CYP3A4 [1]. In plasma, unchanged Berzosertib accounted for only about 22% of the total drug-related material, with the rest being metabolites [2] [3]. The major circulating metabolite is M11, which constitutes 28.2% of drug-related material and is pharmacologically inactive [2] [3].
  • Brain Distribution: A critical finding for central nervous system (CNS) applications is that Berzosertib has limited and heterogeneous delivery to the brain [4]. It is a substrate for efflux transporters (P-gp and Bcrp) at the blood-brain barrier and has high binding to brain tissue, leading to low free drug concentrations, particularly in regions where the BBB is intact [4].

Experimental Protocols for Key Assays

For researchers aiming to study Berzosertib, here are methodologies for core pharmacokinetic and metabolic assays.

Protocol 1: Quantifying Berzosertib in Plasma Using LC-MS/MS

This protocol is adapted from the bioanalytical methods used in clinical PK studies [1].

  • 1. Sample Collection: Collect blood samples into tubes containing K₂EDTA as an anticoagulant. Centrifuge at 1500-2000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -70°C or below until analysis [1].
  • 2. Sample Preparation (Protein Precipitation):
    • Thaw plasma samples on ice or in a refrigerator.
    • Aliquot 50 µL of plasma into a microcentrifuge tube.
    • Add 150 µL of internal standard (IS) solution in acetonitrile (e.g., a stable isotope-labeled Berzosertib analog) to precipitate proteins.
    • Vortex vigorously for 1-2 minutes and then centrifuge at >10,000 × g for 10 minutes.
    • Transfer the clear supernatant to an autosampler vial for injection.
  • 3. Liquid Chromatography (LC) Conditions:
    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7-2.6 µm particle size).
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
    • Gradient: Start at 5% B, increase to 95% B over 3-5 minutes, hold for 1 minute, then re-equilibrate.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 5-10 µL.
  • 4. Tandem Mass Spectrometry (MS/MS) Detection:
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Monitoring Transitions: Use multiple reaction monitoring (MRM).
      • For Berzosertib: m/z 464.2 → 352.1 (quantifier) and 464.2 → 178.1 (qualifier).
      • For the Internal Standard: Monitor its specific MRM transition.
  • 5. Data Analysis: Generate a calibration curve using spiked plasma standards (e.g., 1-1000 ng/mL) and calculate concentrations using the ratio of analyte peak area to IS peak area with weighted (1/x²) linear regression.
Protocol 2: Determining Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

This method is suitable for assessing the free fraction of Berzosertib [3].

  • 1. Preparation:
    • Hydrate the RED device (8 kDa molecular weight cutoff membrane) with phosphate-buffered saline (PBS) for 15-20 minutes before use.
    • Spike Berzosertib into blank human plasma to achieve a therapeutically relevant concentration (e.g., 500 ng/mL).
  • 2. Dialysis:
    • Load 200 µL of the spiked plasma sample into the sample chamber (red insert).
    • Add 350 µL of PBS into the buffer chamber.
    • Seal the plate and incubate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours with gentle agitation (to reach equilibrium).
  • 3. Post-Dialysis Sample Analysis:
    • After incubation, pipette 50 µL aliquots from both the plasma and buffer chambers.
    • To mitigate matrix effects, add the 50 µL plasma aliquot to 150 µL of blank PBS, and the 50 µL buffer aliquot to 150 µL of blank plasma. This creates matched matrices.
    • Process all samples using the protein precipitation method described in Protocol 1 and analyze via LC-MS/MS.
  • 4. Calculation:
    • Calculate the free fraction (% unbound) using the formula: % Unbound = (Peak Area in Buffer Chamber / Peak Area in Plasma Chamber) × 100%

Pharmacokinetic Pathway and Disposition Workflow

The following diagram synthesizes the key ADME (Absorption, Distribution, Metabolism, Excretion) processes of Berzosertib, integrating data from population PK, mass balance, and tissue distribution studies [4] [2] [3].

berzosertib_adme Admin IV Administration PKModel Two-Compartment Model CL: 65 L/h, V1: 118 L Terminal t½: ~17 h Admin->PKModel Distribution Tissue Distribution PKModel->Distribution Metabolism Extensive Metabolism Primarily via CYP3A4 PKModel->Metabolism Brain Limited Brain Penetration P-gp/Bcrp Efflux High Tissue Binding Distribution->Brain Tumor Heterogeneous Tumor Delivery Higher in leaky core Lower in invasive rim Distribution->Tumor Metabolite Major Metabolite: M11 28.2% of circulating material Pharmacologically Inactive Metabolism->Metabolite Excretion Excretion Metabolite->Excretion Feces Feces: 73.7% Excretion->Feces Urine Urine: 15.8% Excretion->Urine

Key Clinical and Research Implications

  • Dosing in Combination Therapy: The RP2D for Berzosertib varies with the partner chemotherapy (e.g., 210 mg/m² with gemcitabine, 140 mg/m² with cisplatin) [5] [1]. Dosing is typically scheduled 1-2 days after chemotherapy to coincide with peak ATR activation [1].
  • Overcoming Distribution Barriers: The limited brain penetration due to efflux transporters is a crucial consideration for treating brain tumors or metastases [4]. Strategies to inhibit these transporters or develop analogs with better brain penetration may be needed.
  • Drug-Drug Interactions (DDI): As a CYP3A4 substrate, Berzosertib has a potential for interactions with strong inhibitors or inducers of this enzyme, warranting caution in co-administration [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.

References

Berzosertib combination with cisplatin gemcitabine protocol

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Clinical Trial Protocols & Outcomes

Cancer Type / Trial Phase Treatment Arms & Dosing Schedule Recommended Phase 2 Dose (RP2D) Key Efficacy Findings Primary Toxicities

| Advanced Solid Tumours (Phase 1) [1] | Berzosertib + Gemcitabine: Gemcitabine 1000 mg/m², Days 1 & 8 + Berzosertib, Days 2 & 9, Q3W.

Berzosertib + Gemcitabine + Cisplatin: Gemcitabine 875 mg/m², Days 1 & 8 + Cisplatin 60 mg/m², Day 1 + Berzosertib, Days 2 & 9, Q3W. | Berzosertib 210 mg/m² + Gemcitabine 1000 mg/m² (no cisplatin). | Most patients achieved best response of Partial Response (PR) or Stable Disease (SD). [1] | Not specified for RP2D; Dose-Limiting Toxicities (DLTs) observed during escalation. [1] | | Platinum-Resistant High-Grade Serous Ovarian Cancer (Phase 2) [2] [3] | Control: Gemcitabine 1000 mg/m², Days 1 & 8, Q3W.

Experimental: Gemcitabine 1000 mg/m², Days 1 & 8 + Berzosertib 210 mg/m², Days 2 & 9, Q3W. | Protocol used fixed dose (berzosertib 210 mg/m²). [2] | Improved median PFS (22.9 vs. 14.7 weeks); Final OS analysis suggested benefit in PFI ≤3 months and ATM-negative/low subgroups. [2] [3] | Neutropenia (47%), thrombocytopenia (24%). [2] | | Advanced Urothelial Carcinoma (Phase 2) [4] [5] | Control: Cisplatin 70 mg/m², Day 1 + Gemcitabine 1000 mg/m², Days 1 & 8, Q3W.

Experimental: Cisplatin 60 mg/m², Day 1 + Gemcitabine 875 mg/m², Days 1 & 8 + Berzosertib 90 mg/m², Days 2 & 9, Q3W. | Not defined (trial did not show benefit). [4] | No PFS benefit (median 8.0 months for both); shorter median OS with berzosertib (14.4 vs. 19.8 months). [4] [5] | Increased grade 3/4 thrombocytopenia (59% vs. 39%) and neutropenia (37% vs. 27%). [4] | | Advanced Solid Tumours (Phase 1, Cisplatin Combo) [6] | Cisplatin 75 mg/m², Day 1 + Berzosertib 140 mg/m², Days 2 & 9, Q3W. | Berzosertib 140 mg/m² + Cisplatin 75 mg/m². [6] | 4 patients achieved Partial Response (2 confirmed). [6] | Neutropenia (20%), anemia (16.7%). [6] |

Detailed Experimental Protocols

The following workflows and details are synthesized from the referenced clinical trials to illustrate the general methodology.

General Workflow for Berzosertib Combination Therapy Trials

The diagram below outlines a common structure for these clinical trials, from patient enrollment through treatment and assessment.

Start Patient Enrollment & Screening A1 Stratification (e.g., by Platinum-Free Interval) Start->A1 A2 Randomization (1:1) A1->A2 B1 Control Arm: Chemotherapy Alone A2->B1 B2 Experimental Arm: Chemotherapy + Berzosertib A2->B2 C Treatment Cycles (Q3W) Until Progression or Unacceptable Toxicity B1->C B2->C D Tumor Assessment (RECIST 1.1) C->D E Safety & Toxicity Monitoring (CTCAE v4.0) C->E F Primary Endpoint Analysis (Progression-Free Survival) D->F G Secondary Endpoint Analysis (Overall Survival, Response Rate) D->G

Detailed Dosing and Administration Schedule

A standard 21-day cycle (Q3W) was used across trials. The timing of berzosertib administration approximately 24 hours after chemotherapy is based on preclinical data suggesting this sequence optimizes efficacy [1] [6].

cluster_day1 Day 1 cluster_day2 Day 2 (~24 hours after Day 1 chemo) cluster_day8 Day 8 cluster_day9 Day 9 (~24 hours after Day 8 gemcitabine) Title 3-Week Treatment Cycle (Q3W) D1A Chemotherapy Administration • Gemcitabine (± Cisplatin) Title->D1A D2A Berzosertib Infusion (Over 60 minutes) D1A->D2A D8A Gemcitabine Administration (If part of regimen) D2A->D8A D9A Berzosertib Infusion (Over 60 minutes) D8A->D9A Rest Days 10-21: Treatment Rest Period D9A->Rest

Administration Notes:

  • Berzosertib: Administered as an intravenous (IV) infusion over 1 hour [4] [6].
  • Gemcitabine: Typically administered as an IV infusion on Days 1 and 8.
  • Cisplatin: Administered as an IV infusion on Day 1, with standard pre- and post-hydration as per institutional guidelines.
  • Dose Modifications: Protocols included detailed plans for dose reductions and delays in response to specific toxicities, particularly hematological adverse events like neutropenia and thrombocytopenia [4].

Mechanism of Action and Biomarker Insights

The rationale for combining berzosertib with DNA-damaging agents like gemcitabine and cisplatin is based on targeting the DNA Damage Response (DDR) pathway.

A Chemotherapy (Gemcitabine/Cisplatin) B Induces DNA Damage & Replication Stress A->B C Cancer Cell Relies on ATR-mediated Pathway for Repair & Survival B->C D Berzosertib (ATR Inhibitor) Blocks Repair Pathway C->D E Synthetic Lethality & Cancer Cell Death D->E

Promising Predictive Biomarkers: Research suggests that certain tumor characteristics may predict better response to berzosertib combination therapy [3]:

  • ATM deficiency: Loss of ATM protein expression, as determined by immunohistochemistry (IHC).
  • Low Replication Stress (RS) genomic signature: Tumors without specific genomic alterations associated with high replication stress (e.g., RB1 loss, CCNE1 amplification).
  • Mutational Signature 3 (Sig3): A genomic pattern associated with homologous recombination repair (HRR) deficiency.

Critical Safety Considerations

The primary dose-limiting toxicities are hematological, requiring careful monitoring and management [1] [4]:

  • Myelosuppression: Increased incidence of grade 3/4 neutropenia and thrombocytopenia was observed when berzosertib was added to chemotherapy regimens [2] [4].
  • Dose Reductions: The increased toxicity in the urothelial carcinoma trial necessitated more frequent dose reductions of cisplatin and gemcitabine in the berzosertib arm, which may have contributed to the lack of efficacy observed [4] [5].
  • Other Toxicities: Common adverse events included anemia, fatigue, and nausea. Serious adverse events, including one treatment-related death due to pneumonitis, have been reported [2].

Key Conclusions for Researchers

The efficacy of berzosertib combinations is highly context-dependent. The most promising data to date is in platinum-resistant high-grade serous ovarian cancer, particularly in biomarker-selected populations [2] [3]. In contrast, the combination did not improve outcomes in advanced urothelial carcinoma and was associated with greater toxicity [4] [5]. Future clinical development should focus on patient selection based on predictive biomarkers of replication stress and DNA repair deficiency.

References

Berzosertib chemoradiotherapy scheduling esophagus cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary and Quantitative Data

The CHARIOT trial (NCT03641547) was a Phase I, open-label, dose-escalation study investigating berzosertib combined with chemoradiotherapy [1] [2] [3]. It featured two cohorts and employed the Time-to-Event Continual Reassessment Method (TiTE-CRM) for dose optimization. Key quantitative findings on safety, dosing, and preliminary efficacy are summarized below.

Table 1: CHARIOT Trial Cohort A1 - Berzosertib with Radiotherapy (Esophageal Cancer) [1] [2]

Parameter Details
Patient Population Oesophageal cancer (n=16) for palliative treatment
Radiotherapy Regimen 35 Gy in 15 fractions over 3 weeks
Berzosertib Dosing Tested across six dose levels; administered twice weekly on radiotherapy days
Recommended Phase II Dose (RP2D) 240 mg/m²
Dose-Limiting Toxicities (DLTs) None observed
Most Common Grade 3 TRAE Rash (occurred in 5 patients)
Conclusion Combination was feasible and well-tolerated

Table 2: CHARIOT Trial Cohort A2 - Berzosertib with Chemotherapy (Advanced Solid Tumours) [1] [2]

Parameter Details
Patient Population Advanced solid tumours (n=18)
Chemotherapy Regimen Cisplatin (60 mg/m², Day 1) + Capecitabine (625 mg/m² BID, 21-day cycle) for up to 6 cycles
Berzosertib Dosing Once weekly
Recommended Phase II Dose (RP2D) 140 mg/m²
Dose-Limiting Toxicities (DLTs) 7 DLTs occurred in 2 patients
Most Common Grade ≥3 TRAEs Neutropenia, Thrombocytopenia
Treatment-Related Deaths None reported

Table 3: Preliminary Efficacy in Irradiated Tumors (Ceralasertib Study) [4] This data from a similar ATR inhibitor (ceralasertib) with palliative radiotherapy provides context for potential efficacy:

Best Response Number of Patients (n=23) Percentage
Complete Response (CR) 2 9%
Partial Response (PR) 6 26%
Stable Disease (SD) 13 57%
Progressive Disease (PD) 2 9%

Detailed Experimental Protocol

The following methodology is based on the CHARIOT trial design [2].

Study Design
  • Type: Single-arm, open-label, multi-center Phase I dose-escalation study.
  • Dose Escalation Method: Time-to-Event Continual Reassessment Method (TiTE-CRM). This allows for continuous modeling of the dose-toxicity relationship as patient data accumulates, without requiring the full observation period to be complete before enrolling new patients.
Treatment Schedule
  • Cohort A1 (Berzosertib + Radiotherapy):
    • Radiotherapy: A total dose of 35 Gy delivered in 15 fractions of 2.33 Gy each, treating once daily, five days a week for three weeks.
    • Berzosertib: Administered intravenously twice per week (e.g., on the same days as radiotherapy) at the assigned dose level. The RP2D is 240 mg/m² [1] [2].
  • Cohort A2 (Berzosertib + Chemotherapy):
    • Chemotherapy:
      • Cisplatin: 60 mg/m² intravenously on Day 1 of a 21-day cycle.
      • Capecitabine: 625 mg/m² orally twice daily from Day 1 to Day 21 of a 21-day cycle.
      • Planned treatment duration: 6 cycles.
    • Berzosertib: Administered intravenously once weekly at the RP2D of 140 mg/m² [1] [2].
Key Assessments and Definitions
  • Dose-Limiting Toxicity (DLT): The trial typically defines DLTs as certain severe (Grade 4) hematological toxicities or clinically significant Grade 3 non-hematological toxicities occurring within a specified observation period (e.g., the first cycle). The exact definition is protocol-specific.
  • Safety Monitoring: Adverse events are graded according to the NCI Common Terminology Criteria for Adverse Events (CTCAE). Patients are monitored for both acute and late toxicities.
  • Efficacy Evaluation: Tumor response is assessed radiologically (e.g., via CT scans) using standard criteria like RECIST (Response Evaluation Criteria in Solid Tumors). The "best overall response" in irradiated tumors is recorded.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the clinical trial workflow.

Diagram 1: ATR Inhibition Radiosensitization Mechanism

This diagram illustrates the theoretical basis for combining Berzosertib with radiotherapy [2] [5].

mechanism RT Radiotherapy DNA_Damage DNA Damage (Double-Strand Breaks) RT->DNA_Damage ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation CellCycleArrest Cell Cycle Arrest (S/G2 Checkpoint) ATR_Activation->CellCycleArrest MitoticCatastrophe Mitotic Catastrophe & Cell Death ATR_Activation->MitoticCatastrophe Failure Leads To DNA_Repair DNA Repair & Cell Survival CellCycleArrest->DNA_Repair Berzosertib Berzosertib (ATRi) Berzosertib->ATR_Activation Inhibits

Title: Mechanism of ATR Inhibition Radiosensitization

Diagram 2: CHARIOT Trial Workflow (Cohort A1)

This diagram outlines the patient journey and key decision points in the Cohort A1 protocol [2].

workflow Start Patient Enrollment & Screening DoseLevel Assignment to Dose Level (TiTE-CRM) Start->DoseLevel Treatment Combination Treatment • RT: 35 Gy / 15 fx • Berzosertib: 2x/week DoseLevel->Treatment DLT_Assess DLT Assessment (During Treatment) Treatment->DLT_Assess DLT_Assess->DoseLevel DLT Observed RP2D RP2D Determination: 240 mg/m² DLT_Assess->RP2D No DLTs FollowUp Safety & Efficacy Follow-up RP2D->FollowUp

Title: CHARIOT Trial A1 Cohort Workflow

Discussion and Key Insights

  • Feasibility and Safety: The CHARIOT trial demonstrates that combining berzosertib with palliative radiotherapy in esophageal cancer is feasible and well-tolerated, with no DLTs reported in the A1 cohort [1] [2]. The most notable related adverse event was rash.
  • Dosing Distinction: The RP2D for berzosertib differs based on the combination partner: 240 mg/m² with radiotherapy and 140 mg/m² with cisplatin/capecitabine chemotherapy [1]. This highlights the importance of context-specific dosing.
  • Mechanistic Rationale: The combination is grounded in strong preclinical data. Berzosertib inhibits ATR, a key kinase in the DNA damage response. By blocking ATR, cancer cells (often with impaired p53 function) are unable to repair radiation-induced DNA damage, leading to mitotic catastrophe and cell death [2] [5].
  • Future Directions: The data from this Phase I trial support further investigation in a Phase II setting to more rigorously evaluate the efficacy of this combination [1] [3].

References

Berzosertib pharmacodynamic biomarker p-Chk1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Berzosertib and ATR Inhibition

Berzosertib (formerly M6620, VX-970) is a first-in-class, highly potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR) [1]. ATR is activated in response to replication stress and DNA damage, playing a critical role in stabilizing replication forks and initiating cell cycle checkpoints [2]. In cancer cells with elevated replication stress due to oncogenic activation or defects in other DDR pathways (e.g., ATM or p53), ATR inhibition leads to synthetic lethality, causing replication fork collapse and cell death [2] [3]. Berzosertib is currently in multiple Phase I and II clinical trials, primarily in combination with DNA-damaging chemotherapeutic agents like cisplatin, carboplatin, and gemcitabine [1].

p-CHK1 as a Pharmacodynamic Biomarker for Berzosertib

Rationale for p-CHK1 as a Primary Biomarker

Checkpoint kinase 1 (CHK1) is a primary downstream substrate of ATR. ATR phosphorylates CHK1 on several residues, including Serine 345 (p-S345) [2]. This phosphorylation event is a direct measure of ATR kinase activity, making p-CHK1 (S345) a proximal and mechanistically rational pharmacodynamic (PD) biomarker for assessing berzosertib target engagement [4] [5].

Preclinical and clinical studies have consistently used the inhibition of p-CHK1 to confirm that berzosertib is effectively hitting its intended target. The total plasma concentration of berzosertib needed to achieve 50% inhibition (IC50) of p-CHK1 in humans was estimated to be approximately 110 ng/mL (95% CI: 62–158 ng/mL) after adjusting for species differences in plasma protein binding [4]. Model simulations have confirmed that at the recommended Phase II doses in combination with chemotherapy, berzosertib concentrations exceed this p-CHK1 IC50 [4] [5].

Quantitative Biomarker Data

Table 1: Quantitative Summary of p-CHK1 Inhibition by Berzosertib

Parameter Value Context / Notes Source
p-CHK1 IC50 ~110 ng/mL Total plasma conc. (95% CI: 62-158 ng/mL) [4]
Berzosertib IC50 (Cellular ATR) 19 nM Potency in cellular assays [1]
Optimal Admin. Timing 12-24 hrs after chemo Corresponds to peak p-CHK1 activation [4] [3]
Biomarker Limitation Insufficiently sensitive as monotherapy More robust when combined with genotoxic agents [2]
Limitations and Emerging Biomarkers

While p-CHK1 is a validated biomarker, it has a key limitation: its inhibition can be insufficiently sensitive for monitoring berzosertib activity without co-administration of a genotoxic agent (e.g., hydroxyurea, cisplatin) in some clinical contexts [2]. Furthermore, the subcellular localization of p-CHK1 may have predictive value. One study found that nuclear-specific enrichment of p-CHK1 correlated with increased sensitivity to the ATR inhibitor elimusertib, suggesting its potential as a predictive biomarker [6].

Recent phosphoproteomic screens have identified a range of novel ATR-dependent phosphorylation events beyond CHK1 that are highly sensitive to berzosertib and its analog gartisertib [2]. These newly discovered substrates represent candidates for a next generation of ATR biomarkers with potentially improved sensitivity and specificity [2].

Experimental Protocols for p-CHK1 Analysis

Preclinical Protocol: Measuring p-CHK1 Inhibition In Vivo

This protocol is adapted from population PK/PD studies that correlated berzosertib exposure with p-CHK1 inhibition in tumor-bearing mice [4].

Materials:

  • Berzosertib (formulated for in vivo administration)
  • DNA-damaging chemotherapeutic agent (e.g., gemcitabine, cisplatin)
  • Animal model (e.g., tumor xenograft mice)
  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
  • Antibodies: anti-p-CHK1 (S345), total CHK1
  • Western blot equipment or immunohistochemistry (IHC) supplies

Procedure:

  • Tumor Implantation and Treatment:

    • Implant mice with human tumor xenografts.
    • Administer the chemotherapy partner (e.g., gemcitabine 100 mg/kg i.p.) at time T=0.
    • Administer berzosertib at a defined time point post-chemotherapy (e.g., 18 hours later) to coincide with peak p-CHK1 activation. Include vehicle control groups.
  • Tumor Collection and Processing:

    • Euthanize animals at predetermined time points post-berzosertib dosing (e.g., 2, 6, 24 hours).
    • Excise tumors and immediately snap-freeze in liquid nitrogen for Western blotting or place in formalin for IHC.
  • Biomarker Analysis (Western Blot):

    • Homogenize frozen tumor tissue in ice-cold lysis buffer.
    • Quantify protein concentration in the lysates.
    • Resolve equal amounts of protein by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with anti-p-CHK1 (S345) antibody. Strip and re-probe for total CHK1 to normalize for loading.
    • Quantify band intensities and express p-CHK1 levels as a ratio to total CHK1.
  • Biomarker Analysis (IHC):

    • For formalin-fixed paraffin-embedded (FFPE) tumor sections, perform IHC staining using a validated anti-p-CHK1 (S345) antibody.
    • Score staining intensity (e.g., H-score) and note subcellular localization (nuclear vs. cytoplasmic) [6].
Clinical Protocol: Monitoring p-CHK1 in Patient Samples

This protocol is based on the design of Phase I clinical trials (e.g., NCT02157792) that assessed p-CHK1 as a PD biomarker [4] [3].

Materials:

  • Patient whole blood or tumor biopsy samples
  • EDTA or heparin blood collection tubes
  • Lymphocyte separation medium (for PBMC isolation)
  • IHC or Western blot supplies, or other validated assay (e.g., ELISA)

Procedure:

  • Patient Dosing and Sample Collection:

    • Administer chemotherapy (e.g., cisplatin 75 mg/m² on Day 1).
    • Administer berzosertib (e.g., 140 mg/m² on Days 2 and 9) via intravenous infusion every 3 weeks [3].
    • Collect paired tumor biopsies (if feasible) or peripheral blood mononuclear cells (PBMCs) at baseline and at one or more post-dose time points (e.g., 2-24 hours after berzosertib infusion).
  • PBMC Isolation:

    • Collect blood in anticoagulant tubes.
    • Dilute blood with PBS and layer over lymphocyte separation medium.
    • Centrifuge to isolate the PBMC layer.
    • Wash PBMCs with PBS and lyse for subsequent analysis.
  • p-CHK1 Measurement:

    • Analyze p-CHK1 levels in PBMC lysates or tumor biopsies using a validated method such as Western blot, IHC, or a sensitive immunoassay.
    • For IHC on tumor biopsies, pathologists should evaluate the staining in a blinded manner. The nuclear p-CHK1 staining intensity may be particularly informative [6].

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the underlying biology and experimental approach.

ATR-CHK1 Signaling Pathway and Berzosertib Inhibition

G ReplicationStress Replication Stress or DNA Damage ATR_Active ATR (Active) ReplicationStress->ATR_Active Activation ATR_Inactive ATR (Inactive) ATR_Inactive->ATR_Active   pCHK1_Active p-CHK1 (S345) ATR_Active->pCHK1_Active Phosphorylates CHK1_Inactive CHK1 (Inactive) CHK1_Inactive->pCHK1_Active   CellCycleArrest Cell Cycle Arrest & DNA Repair pCHK1_Active->CellCycleArrest ForkStabilization Replication Fork Stabilization pCHK1_Active->ForkStabilization Berzosertib Berzosertib (ATR Inhibitor) Berzosertib->ATR_Active Inhibits

Diagram 1: ATR-CHK1 Signaling Pathway. Berzosertib inhibits active ATR, preventing the phosphorylation and activation of CHK1. This abrogates key DNA damage responses like cell cycle arrest and fork stabilization, leading to replication fork collapse and cell death, particularly in cancer cells.

Experimental Workflow for p-CHK1 Biomarker Analysis

G Start Initiate In Vivo Study (Tumor Xenografts) Step1 Administer Chemotherapy (e.g., Cisplatin, Day 1) Start->Step1 Step2 Administer Berzosertib (12-24 hrs post-chemo, Day 2) Step1->Step2 Step3 Collect Tissue Samples (Tumor, PBMCs) at T=2-24h Step2->Step3 Step4 Process Samples (Western Blot, IHC) Step3->Step4 Step5 Quantify p-CHK1 (S345) Levels & Normalize to Total CHK1 Step4->Step5 Step6 Correlate with Berzosertib PK Step5->Step6 End Confirm Target Engagement (p-CHK1 IC50 achieved) Step6->End

Diagram 2: Experimental Workflow for p-CHK1 Analysis. The sequential process for assessing berzosertib pharmacodynamics in a preclinical or clinical setting, from treatment administration to biomarker quantification and correlation with pharmacokinetic data.

Conclusion

The measurement of p-CHK1 (S345) inhibition remains a cornerstone for evaluating the pharmacodynamic activity of berzosertib in both preclinical models and clinical trials. The protocols outlined here provide a standardized framework for researchers to reliably assess target engagement. While p-CHK1 is a robust biomarker, especially in combination with genotoxic chemotherapy, the field is evolving towards novel phosphoproteomic-derived biomarkers discovered through advanced mass spectrometry techniques [2]. Incorporating these next-generation biomarkers, along with attention to factors like subcellular localization of p-CHK1 [6], will further refine patient stratification and optimize the clinical development of berzosertib and other ATR inhibitors.

References

Application Notes: Mass Balance and Metabolite Identification of Berzosertib

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Berzosertib is a potent, first-in-class small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR) [1]. It is currently in Phase 2 clinical development for various advanced solid tumors, often in combination with DNA-damaging chemotherapeutic agents [2]. Understanding the clearance mechanisms and metabolic fate of an investigational drug is a critical component of its clinical pharmacology program. A recent human mass balance study utilizing a radioactive microtracer approach and Accelerator Mass Spectrometry (AMS) has provided a comprehensive profile of berzosertib's disposition, identifying metabolic clearance as the predominant pathway and characterizing its major circulating metabolite, M11 [3] [4].

2. Key Findings from the Mass Balance Study A Phase 1, open-label study (NCT05246111) was conducted in patients with advanced solid tumors. Participants received a single intravenous dose of 210 mg/m² berzosertib containing approximately 3 µCi of [¹⁴C]berzosertib, followed by an extension period assessing berzosertib in combination with topotecan [3] [4].

  • Mass Balance and Excretion: The study achieved a mean total recovery of 89.5% of the administered radioactivity by Day 14. The primary route of elimination was via the feces (73.7%), with a smaller proportion recovered in urine (15.8%) [3]. This indicates that biliary excretion and/or intestinal secretion of drug-related material are significant clearance mechanisms.
  • Circulating Components: Pharmacokinetic analysis revealed that unchanged berzosertib accounted for only about 22% of the total drug-related material in plasma. The remaining 78% consisted of various circulating metabolites, which also exhibited a longer terminal elimination half-life than the parent drug [3] [4].
  • Major Metabolite M11: The metabolite M11 was identified as the major circulating metabolite, representing 28.2% of the drug-related material in plasma. Importantly, M11 has been characterized as pharmacologically inactive, meaning that the primary anticancer activity is attributable to the parent drug, berzosertib [3].

3. Quantitative Data Summary Table 1: Mass Balance Recovery of [¹⁴C]Berzosertib Radioactivity in Humans (n=6)

Matrix Cumulative Recovery (Mean % of Dose)
Feces 73.7%
Urine 15.8%
Total Recovery 89.5%

Table 2: Profile of Circulating Drug-Related Material in Plasma

Component Percentage of Total Radioactivity Pharmacological Activity
Unchanged Berzosertib 22% Active (ATR inhibitor)
Total Metabolites 78% -
Major Metabolite M11 28.2% Inactive

Detailed Experimental Protocol

The following protocol is adapted from the methods section of the recent microtracer study [4].

1. Study Design

  • Type: Phase 1, 2-period, open-label study.
  • Participants: Adults with advanced solid tumors and adequate organ function.
  • Intervention (Period 1 - Mass Balance):
    • Single intravenous dose of 210 mg/m² berzosertib.
    • Dose co-administered with ~3 µCi of [¹⁴C]berzosertib as a radioactive microtracer.
    • Patients were confined in the clinic until discharge criteria were met (e.g., >85% radioactivity recovered or consecutive days with <1% excretion).
  • Sample Collection:
    • Blood: Serial samples collected pre-dose up to 168 hours post-dose for plasma.
    • Urine: Collected in intervals from pre-dose up to 168 hours.
    • Feces: Collected every 24 hours up to 168 hours.

2. Bioanalytical Methods

  • Total Radioactivity Measurement:
    • Technique: Accelerator Mass Spectrometry (AMS).
    • Method: An automated CO₂-combustion AMS method was used for quantitative analysis of ¹⁴C activity in plasma, whole blood, urine, and feces [4].
  • Bioanalysis of Berzosertib and M11:
    • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
    • Method: Validated LC-MS/MS methods were used to determine the concentrations of unlabeled berzosertib in plasma and urine, and for the quantification of metabolite M11 in plasma [4].
  • Metabolite Profiling and Identification:
    • Technique: High-Resolution LC-MS and radiometric detection.
    • Method: Profiling and structural identification of metabolites in excreta (urine and feces) and plasma were performed. This involved chromatographic separation followed by high-resolution mass spectrometric analysis to characterize the structure of metabolites, including M11 [3] [4].
  • Plasma Protein Binding:
    • Technique: Rapid Equilibrium Dialysis (RED).
    • Method: The free fraction (fu) of berzosertib was determined using a rapid equilibrium dialysis device, followed by LC-MS/MS measurement of berzosertib concentrations in the buffer and plasma chambers [4].

Pathway and Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by Berzosertib and the experimental workflow for its mass balance study.

G DNADamage Replication Stress (DNA Damage) ATR ATR Kinase DNADamage->ATR CHK1 CHK1 ATR->CHK1 activates CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest CellDeath Cancer Cell Death CellCycleArrest->CellDeath Prevents Berzosertib Berzosertib (ATRi) Berzosertib->ATR Inhibits

Diagram 1: Berzosertib's mechanism of action in the DNA Damage Response (DDR) pathway. By inhibiting ATR kinase, berzosertib prevents cancer cells from repairing DNA damage, leading to cell death [1] [5].

G Dosing IV Dose of [¹⁴C]Berzosertib SampleCollection Serial Sample Collection Dosing->SampleCollection Analysis Sample Analysis SampleCollection->Analysis Radioactivity Total Radioactivity (by AMS) Analysis->Radioactivity MetaboliteID Metabolite Profiling & Identification (LC-MS) Analysis->MetaboliteID PK PK Analysis of Berzosertib & M11 Analysis->PK Results Mass Balance & Metabolite Profile Radioactivity->Results MetaboliteID->Results PK->Results

Diagram 2: Experimental workflow for the microtracer-based mass balance and metabolite identification study of berzosertib [3] [4].

Research Implications and Conclusion

The data from this study have several important implications for the continued development of berzosertib:

  • Clearance Mechanism: The study definitively established that berzosertib is primarily cleared by extensive metabolism in humans, with renal excretion playing a minor role [3] [4]. This aligns with prior in vitro data suggesting metabolism mainly via CYP3A4 [6].
  • Safety and Efficacy: The identification of M11 as a major but inactive metabolite indicates that the efficacy of berzosertib is directly linked to the parent drug exposure. The safety profile observed was consistent with prior clinical experience, with no new concerns identified [3].
  • Informing Drug-Drug Interactions (DDI): Given the role of metabolic enzymes, the potential for interactions with strong CYP3A4 inducers or inhibitors should be considered in clinical practice and future study designs.
  • Regulatory Compliance: The study successfully utilized modern microtracer and AMS technologies, which minimize radioactive exposure and meet regulatory expectations for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile [4].

References

Hematological Toxicity Profiles of Berzosertib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main hematological toxicities observed across different berzosertib combination regimens, which form the basis for management recommendations.

Combination Therapy Most Common Grade ≥3 Hematological Toxicities (Incidence) Recommended Management Strategies Clinical Trial Phase & Citation

| Berzosertib + Irinotecan | Lymphopenia (30%), Neutropenia (29%), Anemia (25%) [1] | • Establish RP2D at Berzosertib 270 mg/m² + Irinotecan 180 mg/m² (every 2 weeks). • Monitor for febrile neutropenia (a reported DLT) [1]. | Phase 1 [1] | | Berzosertib + Cisplatin | Neutropenia (20%), Anemia (17%) [2] | • Establish RP2D at Berzosertib 140 mg/m² (Days 2, 9) + Cisplatin 75 mg/m² (Day 1) (3-week cycle). • This sequence (cisplatin before berzosertib) is designed to manage toxicity based on preclinical models [2]. | Phase 1 [2] | | Berzosertib + Gemcitabine | Thrombocytopenia, Neutropenia (DLTs reported) [3] | • Establish RP2D at Berzosertib 210 mg/m² (Days 2, 9) + Gemcitabine 1000 mg/m² (Days 1, 8) (3-week cycle) [3]. | Phase 1 [3] | | Berzosertib + Cisplatin + Gemcitabine | Significantly higher rates of Thrombocytopenia (59% vs. 39%) and Neutropenia (37% vs. 27%) vs. chemotherapy alone [4] [5] | • Attenuate chemotherapy doses at the start (e.g., Cisplatin 60 mg/m², Gemcitabine 875 mg/m²). • Active monitoring and dose reductions are critical; excessive chemotherapy attenuation to accommodate berzosertib may compromise efficacy [4] [5]. | Phase 2 [4] [5] |

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the underlying mechanism for hematological toxicity with ATR inhibitors like berzosertib? A1: Hematopoietic stem and progenitor cells in the bone marrow have a low tolerance for replication stress and rely heavily on the ATR-mediated DNA damage response (DDR) for survival and proliferation. Inhibiting ATR with berzosertib disrupts this critical pathway, sensitizing these rapidly dividing cells to DNA-damaging agents and leading to myelosuppression [6].

Q2: Why is the scheduling of berzosertib administration so important? A2: Preclinical data indicates that the optimal efficacy and potentially the toxicity profile of berzosertib are schedule-dependent. Administering berzosertib approximately 12-24 hours after chemotherapy (like cisplatin or gemcitabine) has been shown to be superior to simultaneous administration. This sequence allows the chemotherapy to first induce DNA damage and replication stress in cancer cells, which the subsequently administered ATR inhibitor then exacerbates [2] [3].

Q3: Are there predictive biomarkers to identify patients at higher risk for hematological toxicity? A3: While not yet standard for berzosertib, general oncology practice is moving toward pre-treatment genetic testing to predict toxicity. For instance, testing for the UGT1A1 gene variant can identify patients at high risk for severe neutropenia and diarrhea from irinotecan, a common partner drug [7]. Implementing such testing before treatment could be a proactive management strategy, though it may present logistical challenges like turnaround time and insurance coverage [7].

Experimental Pathway for Toxicity Assessment

For researchers designing in vitro experiments to study hematological toxicity, the following workflow outlines a physiologically relevant approach using advanced bone marrow models. This model can help bridge the gap between standard in vitro assays and in vivo outcomes.

G In Vitro Bone Marrow Toxicity Assay Start Start: Establish 3D Bone Marrow Niche (BMN) Model Component Key Model Components: - Stromal Cells - Endothelial Cells - Biofunctional Hydrogels - Patient-Derived Tumor Cells - Autologous Immune Cells (Optional) Start->Component Treatment Apply Treatment Conditions: - Vehicle Control - Chemotherapy Alone - Berzosertib Alone - Combination (Note Sequence) Component->Treatment Endpoint Assay Endpoints: - Cell Viability (Tumor & Marrow) - High-Content Imaging - DNA Damage Markers (e.g., γH2AX) - Apoptosis/Cell Death Treatment->Endpoint Analysis Analysis & Translation: - Compare toxicity vs. standard suspension assays - Predict in vivo hematological risk - Guide candidate selection Endpoint->Analysis

The workflow leverages a high-content, 3D bone marrow niche (BMN) model that incorporates key cellular components and the tumor microenvironment. This system provides a more physiologically relevant platform for assessing cell viability, drug resistance mechanisms, and hematological toxicity compared to classic suspension assays, potentially increasing the clinical predictivity of your preclinical data [8].

References

Toxicity Profile and Recommended Doses for Berzosertib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Combination Therapy Most Common Grade ≥3 Toxicities (Frequency) Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD) Key Dose Reduction Triggers & Context

| Berzosertib + Cisplatin + Veliparib [1] [2] | Anemia (37.7%), Thrombocytopenia (32.1%), Leukopenia (24.5%), Neutropenia (22.6%), Lymphopenia (20.8%) [1]. | Cisplatin: 40 mg/m² (D1/D8) Berzosertib: 210 mg/m² (D2/D9) Veliparib: 200 mg BID (D1-3, D8-10) [1] [2]. | High rate of dose modifications: 66% of patients required at least one dose reduction [1] [2]. Myelosuppression was the primary challenge. | | Berzosertib + Cisplatin [3] [4] | Neutropenia (20.0%), Anemia (16.7%) [3]. | Berzosertib: 140 mg/m² (D2/D9) Cisplatin: 75 mg/m² (D1) [3] [4]. | Two DLTs observed: Grade 3 hypersensitivity reaction and Grade 3 increase in alanine aminotransferase [3]. | | Berzosertib + Irinotecan [5] | Lymphopenia (30%), Neutropenia (29%), Anemia (25%) [5]. | Berzosertib: 270 mg/m² + Irinitotecan: 180 mg/m² (every 2 weeks) [5]. | Two Dose-Limiting Toxicities (DLTs) of febrile neutropenia occurred at the RP2D [5]. |

Clinical Management Strategies

Based on the trial protocols, here are the general principles for managing these therapies:

  • Myelosuppression Monitoring and Management: The high incidence of hematological toxicities, particularly in the triplet therapy, necessitates close monitoring of complete blood counts (CBC). The high rate of dose reductions (66% in the triplet therapy trial) shows that proactive dose modification is a standard and expected part of patient management [1] [2].
  • Cisplatin-Specific Adjustments: One trial protocol allowed for a cisplatin hold or discontinuation for patients who were on study for at least six cycles, specifically to manage cumulative neurotoxicity. Patients with symptomatic hearing loss were referred for audiograms [1].
  • Veliparib-Specific Adjustments: In the triplet therapy trial, the protocol stated that for patients with persistent anemia requiring transfusion but who were still deriving clinical benefit, discontinuation of veliparib alone could be considered at the principal investigator's discretion [1].
  • DLT Definition: The trials defined Dose-Limiting Toxicities (DLTs) typically as Grade 4 neutropenia lasting >5 days or febrile neutropenia, Grade 4 thrombocytopenia, and any Grade 3-4 non-hematologic toxicities related to the study drug during cycle 1. This definition guides what events should trigger immediate dose evaluation [1].

Workflow for Clinical Dose Management

The following diagram outlines the general decision-making process for managing doses of Berzosertib combination therapy based on the clinical trial protocols.

Start Patient on Berzosertib Combination Therapy Monitor Routine Monitoring: - CBC with Differential - Non-Hematologic AEs Start->Monitor Decision Observed Toxicity? Monitor->Decision Decision->Monitor No or Grade ≤2 Action Consult Protocol for DLT Criteria and Dose Modification Guidelines Decision->Action Grade ≥3 Event Modify Implement Dose Reduction, Therapy Hold, or Discontinuation Action->Modify Resume Resume Treatment at Reduced Dose if Criteria Met Modify->Resume

Key Considerations for Protocol Design

For researchers designing their own studies or management protocols, the evidence suggests:

  • Toxicity Overlap is Key: The safety profile is dominated by myelosuppression, which is an expected effect of the partnered chemotherapies (cisplatin, irinotecan). The ATR inhibitor berzosertib can potentiate these effects [1] [6].
  • Dose Reduction is Common: A high rate of dose reduction should be anticipated and built into study protocols, rather than viewed as a failure of the regimen [1] [2].
  • Consult Original Protocols: For the most precise, step-by-dose modification instructions (e.g., how many dose levels to reduce for specific grades of neutropenia), consulting the full clinical trial protocol documents on repositories like ClinicalTrials.gov is essential.

References

Scientific Basis: ATR Inhibition & Platinum Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Platinum-based chemotherapy causes DNA cross-links, leading to replication stress and DNA double-strand breaks (DSBs). Cancer cells often develop platinum resistance by enhancing their DDR capabilities. ATR (Ataxia Telangiectasia and Rad3-related protein kinase) is a master regulator that manages replication stress.

  • Mechanism of Action: Berzosertib, a potent and selective ATR inhibitor, disrupts this adaptive response. By blocking ATR, it prevents cell cycle arrest, inhibits homologous recombination (HR) repair, and promotes mitotic catastrophe in cancer cells already under replication stress, thereby overcoming a key platinum-resistance pathway [1] [2].
  • Synthetic Lethality: This approach is particularly effective in cancers with underlying genomic instability, such as those with loss of the G1/S checkpoint (e.g., TP53 mutations) or other features causing high replication stress (e.g., CCNE1 amplification) [2] [3].

The diagram below illustrates how Berzosertib intervenes in the cancer cell's DNA damage response machinery.

G Platinum Platinum Chemotherapy DNADamage DNA Damage & Replication Stress Platinum->DNADamage RPA RPA coats ssDNA DNADamage->RPA ATRAct ATR-CHK1 Pathway Activation RPA->ATRAct CellCycleArrest Cell Cycle Arrest & DNA Repair ATRAct->CellCycleArrest MitoticCatastrophe Mitotic Catastrophe & Cell Death ATRAct->MitoticCatastrophe Pathway Blocked Resistance Platinum Resistance CellCycleArrest->Resistance Berzosertib Berzosertib (ATRi) Berzosertib->ATRAct Inhibits Sensitization Overcome Resistance MitoticCatastrophe->Sensitization

Key Clinical Evidence & Experimental Data

The efficacy of Berzosertib in overcoming platinum resistance is supported by several clinical trials. The data is summarized in the table below for easy comparison.

Trial Phase / Type Cancer Type Combination Therapy Key Efficacy Findings Primary Resistance Mechanisms Identified (Preclinical)
Phase 2 Randomized [2] [3] Platinum-Resistant High-Grade Serous Ovarian Cancer Gemcitabine + Berzosertib vs. Gemcitabine alone Median PFS: 22.9 wk (combo) vs. 14.7 wk (mono); HR=0.57. Benefit was most pronounced in patients with a platinum-free interval of ≤3 months [2] [4]. Loss of nonsense-mediated mRNA decay (NMD) pathway components (e.g., UPF2), which allows cells to bypass ATRi-induced G1 cell cycle arrest and reduces transcription-replication collisions [5].
Phase 2 [6] Relapsed Small Cell Lung Cancer (SCLC) Topotecan + Berzosertib Confirmed ORR: 36% (9/25), with durable responses observed in platinum-resistant patients. Median DOR was 6.4 months [6]. Information not specified in the provided results.
Phase 1 [7] Advanced Solid Tumors Cisplatin + Veliparib (PARPi) + Berzosertib Antitumor activity was observed in patients with and without homologous recombination deficiencies, and in some previously platinum-treated patients. The combination increased RAD51-positive tumor cells in BRCA-wildtype biopsies, indicating enhanced replication stress [7]. Information not specified in the provided results.

Detailed Experimental Protocols

For researchers aiming to validate or explore these findings, here are summaries of key methodologies from the clinical studies.

Protocol: Berzosertib + Gemcitabine Combination (Phase 2 Trial)

This regimen is effective in platinum-resistant ovarian cancer [2].

  • Dosing Schedule: A 21-day cycle.
    • Gemcitabine: 1000 mg/m², administered intravenously on Day 1 and Day 8.
    • Berzosertib: 210 mg/m², administered intravenously on Day 2 and Day 9 (approximately 24 hours after gemcitabine) [2] [8].
  • Rationale: Preclinical models showed maximal synergistic effect when the ATR inhibitor is administered about 24 hours after gemcitabine, coinciding with the peak accumulation of cells in S-phase and maximal ATR activity [2] [8].
  • Endpoint Assessment: The primary endpoint was investigator-assessed progression-free survival (PFS) using RECIST v1.1 [2].
Protocol: In Vitro Drug Response Assay

A method used to identify resistance mechanisms in gastric cancer cells can be adapted for other types [5].

  • Cell Seeding: Plate cells (e.g., 250 cells/well in a 384-well plate).
  • Drug Treatment: Treat cells with a dose range of ATR inhibitors (e.g., Berzosertib/M6620, AZD6738) the following day.
  • Viability Measurement: Use a live-cell imaging system (e.g., Incucyte ZOOM) to monitor cell confluency or use a fluorescent nuclear label (Nuclight-RFP) to track cell number.
  • Data Analysis: Assess the dose response at a specific timepoint (e.g., 96 hours) to determine the IC₅₀ values and identify resistant cell populations [5].

Troubleshooting Common Research Challenges

Here are solutions to frequently encountered issues in this field of study.

  • FAQ: Why is the scheduling of Berzosertib 24 hours after chemotherapy so critical?

    • Answer: This schedule is based on strong preclinical evidence. Administering Berzosertib 24 hours after a DNA-damaging agent like gemcitabine or topotecan coincides with the peak accumulation of cells in the S-phase of the cell cycle, where ATR activity is highest. Inhibiting ATR at this point of maximal vulnerability prevents stalled replication fork repair and leads to synergistic cell death [2] [8] [6].
  • FAQ: What are the emerging mechanisms of resistance to ATR inhibitors like Berzosertib?

    • Answer: A CRISPRi screen in gastric cancer cells identified that loss of function in the nonsense-mediated mRNA decay (NMD) pathway, particularly UPF2, confers resistance. UPF2-deficient cells fail to accumulate in the G1 phase following ATR inhibition and exhibit reduced transcription-replication collisions, a key source of endogenous replication stress. This suggests that intact NMD is a biomarker for ATRi sensitivity [5].
  • FAQ: How can the efficacy of Berzosertib combinations be measured in preclinical models?

    • Answer: Beyond cell viability assays, pharmacodynamic (PD) biomarkers can be used. For example, in the triplet combination trial (Cisplatin/Veliparib/Berzosertib), tumor biopsies were analyzed for changes in RAD51 foci formation. A decrease in RAD51 foci indicates impaired homologous recombination repair, a desired effect of ATR inhibition [7].

Future Research Directions

The provided evidence points to several promising avenues for continued investigation:

  • Biomarker Discovery: The differential response in ovarian cancer patients with short vs. long platinum-free intervals suggests that tumors with higher replication stress are more vulnerable. Research should focus on validating biomarkers like CCNE1 amplification, TP53 mutation status, and NMD pathway integrity to better select patients [2] [5] [4].
  • Rational Combinations: Early-phase trials show promise for combining Berzosertib with other DDR inhibitors (like PARP inhibitors) or different chemotherapies (like topotecan) to further enhance efficacy and overcome resistance [7] [6].
  • Understanding Resistance: Further work is needed to fully elucidate the role of the NMD pathway and other mechanisms in clinical resistance, which could lead to novel combination strategies or sequential treatment regimens [5].

References

Berzosertib chemotherapy-induced replication stress synergy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Synergy

Berzosertib is a highly potent and selective first-in-class inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase [1] [2] [3]. ATR is a master regulator of the DNA damage response (DDR), activated by single-stranded DNA and replication stress [4] [3].

  • Chemotherapy-Induced Replication Stress: DNA-damaging agents like topoisomerase-I inhibitors (e.g., topotecan, SN-38) and antimetabolites (e.g., gemcitabine) cause DNA replication forks to stall. This stalling generates the very signals that activate ATR [4] [5].
  • Synergistic Lethality: Upon ATR activation, it phosphorylates and activates Checkpoint Kinase 1 (Chk1), which halts the cell cycle to allow for DNA repair. Berzosertib inhibits this process, preventing repair and leading to the collapse of stalled replication forks into double-strand breaks. In cancer cells already under replication stress, this proves lethal, while normal cells with intact checkpoints are better equipped to handle the damage [4] [3].

The following diagram illustrates this core mechanism of synergy.

G Chemo Chemotherapy (e.g., Gemcitabine, Topotecan) RS Induces Replication Stress (Stalled Forks, ssDNA) Chemo->RS ATRact ATR Activation RS->ATRact ForkCollapse Replication Fork Collapse (Double-Strand Breaks) RS->ForkCollapse CHK1act p-Chk1 ATRact->CHK1act Repair Cell Cycle Arrest & DNA Repair CHK1act->Repair Survival Cell Survival Repair->Survival Berzo Berzosertib (ATRi) Berzo->ATRact  Inhibits Berzo->CHK1act  Inhibits Berzo->ForkCollapse  Promotes Lethality Synergistic Lethality ForkCollapse->Lethality

Experimental Protocols & Dosing

The sequence of administration is critical for achieving synergy, as informed by preclinical models showing that ATR inhibition is most effective when administered shortly after chemotherapy during peak ATR activation [1] [3].

The table below summarizes validated dosing regimens from clinical trials.

Chemotherapy Partner Chemotherapy Dose & Schedule Berzosertib Dose & Schedule Cycle Length Key Clinical Context
Gemcitabine [1] [5] 1000 mg/m², IV, Days 1 & 8 210 mg/m², IV, Days 2 & 9 21 days Recommended Phase 2 Dose (RP2D); proven in ovarian cancer trials.
Cisplatin [1] 75 mg/m², IV, Day 1 140 mg/m², IV, Day 2 21 days RP2D from phase I study.
Sacituzumab Govitecan (SN-38 payload) [4] 10 mg/m², IV, Days 1 & 8 210 mg/m², IV, Days 2 & 9 21 days RP2D from a phase I trial; improved safety profile with targeted delivery.
Topotecan [6] 1.25 mg/m², IV, Days 1-5 210 mg/m², IV, Days 2 & 5 21 days Used in mass balance and SCLC studies.

This standardized workflow can be adapted for in vitro or in vivo models.

G Start Day 1: Administer Chemotherapy (e.g., Gemcitabine) ATRi Day 2: Administer Berzosertib (~24 hours post-chemo) Start->ATRi Harvest Harvest Samples for Analysis (2-24 hours post-Berzosertib) ATRi->Harvest Biomarker Assess Pharmacodynamic Biomarkers: • γH2AX (DNA Damage) • p-Chk1 (Inhibition of ATR signaling) Harvest->Biomarker Rest Recovery Period Biomarker->Rest Cycle Repeat Cycle (typically 21 days) Rest->Cycle Cycle->Start

Predictive Biomarkers of Response

Not all tumors respond equally to ATR inhibitor combinations. Identifying tumors vulnerable to this strategy is an active area of research. The following biomarkers have shown promise in preclinical and clinical studies.

Biomarker Category Specific Alteration Associated Response to Therapy

| Replication Stress (RS) Signatures [5] | Loss of RB1, CCNE1 amplification, MYC amplification, KRAS amplification/mutation. | RS-High tumors: Highly sensitive to gemcitabine monotherapy; adding Berzosertib may not provide additional benefit. RS-Low tumors: Derive significant benefit from the gemcitabine + Berzosertib combination. | | DNA Damage Repair (DDR) Deficiencies [2] [5] | ATM loss/deleterious mutations. | Synthetic lethality with ATR inhibition; single-agent activity and enhanced synergy with chemotherapy reported. | | HRR Deficiencies [5] | BRCA1/2 mutations, other HRR gene alterations (e.g., BRIP1, RAD51C). | Tumors may be sensitive, but clinical data from an ovarian trial showed benefit of adding Berzosertib to gemcitabine regardless of HRR status. | | Proximal Pharmacodynamic (PD) Biomarkers | Reduction in p-Chk1 levels, increase in γH2AX. | Indicates successful target engagement (ATR inhibition) and escalation of DNA damage, confirming the drug's biological activity [4] [3]. |

Troubleshooting Common Experimental Issues

  • Problem: Lack of Synergy or Efficacy

    • Solution A: Verify Administration Timing. This is the most critical parameter. Preclinical data strongly supports a 12-24 hour interval between chemotherapy and Berzosertib to coincide with peak ATR activation [1] [3]. Test different timings in vitro.
    • Solution B: Characterize Biomarker Status. Assess your model systems for the biomarkers listed above. An RS-low or ATM-deficient model is more likely to show profound synergy [2] [5].
  • Problem: Excessive Toxicity *In Vivo*

    • Solution A: Prophylactic Support. In clinical trials, the addition of pegfilgrastim (a G-CSF) on Day 9 was used proactively to manage neutropenia, allowing patients to tolerate the full dose [4].
    • Solution B: Consider Targeted Chemotherapy. Using an antibody-drug conjugate (ADC) like sacituzumab govitecan to deliver the SN-38 payload selectively to tumor cells has demonstrated an improved safety profile in clinical trials, enabling better tolerability of the combination [4].
  • Problem: Inconclusive PD Biomarker Readout

    • Solution: Optimize Sampling Time. For p-Chk1 suppression, sample 2-6 hours after Berzosertib administration. For the DNA damage marker γH2AX, sample 6-24 hours post-Berzosertib to allow for damage accumulation [4] [3].

References

Berzosertib Metabolism and CYP3A4 Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Berzosertib's metabolism and its interaction with the CYP3A4 enzyme.

Aspect Description and Quantitative Data
Primary Clearance Mechanism Extensive metabolism, mainly mediated by CYP3A4 [1].
Mass Balance Recovery Mean total recovery of drug-related material in urine and feces was 89.5% by Day 14 after a single IV dose. Distribution was feces: 73.7% and urine: 15.8% [2].
Circulating Components in Plasma Unchanged Berzosertib constituted only ~22% of total drug-related material. Circulating metabolites accounted for ~78%, with the inactive metabolite M11 being the major one (28.2% of drug-related material) [2].
Pharmacokinetic (PK) Interaction Population PK analysis concluded no clinically significant PK interaction between Berzosertib and gemcitabine, cisplatin, or carboplatin [1].

Berzosertib Metabolic Clearance Pathway

The following diagram illustrates the primary metabolic pathway of Berzosertib, integrating the quantitative data from mass balance and pharmacokinetic studies.

berzosertib_metabolism Berzosertib Metabolic Clearance Pathway Berzosertib_IV Berzosertib IV Dose Plasma_Comp Plasma Components Berzosertib_IV->Plasma_Comp Berzosertib_Unchanged Unchanged Berzosertib ~22% of drug-related material Plasma_Comp->Berzosertib_Unchanged Metabolites Circulating Metabolites ~78% of drug-related material Plasma_Comp->Metabolites CYP3A4 Primary Metabolism by CYP3A4 Enzyme Berzosertib_Unchanged->CYP3A4 Extensive Metabolism M11 Major Metabolite: M11 (Pharmacologically Inactive) 28.2% of drug-related material Excretion Excretion M11->Excretion Other_Mets Other Metabolites Other_Mets->Excretion CYP3A4->M11 CYP3A4->Other_Mets Feces Feces: 73.7% of dose Excretion->Feces Urine Urine: 15.8% of dose Excretion->Urine

Experimental Protocols for Metabolism and DDI Studies

For researchers aiming to investigate Berzosertib's metabolism and potential drug-drug interactions (DDIs), here are detailed methodologies based on the cited literature.

Human Mass Balance and Metabolite Profiling

This protocol is based on the Phase 1 open-label study designed to assess the mass balance, metabolism, and excretion of Berzosertib [2].

  • Objective: To determine the routes of excretion, total recovery, and metabolic profile of Berzosertib in humans.
  • Study Design:
    • Subjects: Patients with advanced solid tumors.
    • Dosing: A single intravenous dose of 210 mg/m² Berzosertib containing approximately 3 µCi of [¹⁴C]Berzosertib (radioactive microtracer).
    • Sample Collection:
      • Blood/Plasma: Serial samples collected up to 168 hours post-dose for pharmacokinetic analysis and metabolite profiling.
      • Urine and Feces: Total collections at pre-defined intervals until discharge criteria are met (e.g., ≥85% total radioactivity recovered).
  • Bioanalytical Methods:
    • Total Radioactivity: Quantified in plasma, whole blood, urine, and feces using Accelerator Mass Spectrometry (AMS).
    • Berzosertib and Metabolite Concentrations: Quantified using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods.
    • Metabolite Profiling: Metabolites in plasma and excreta are identified using LC-MS/MS and by comparing their chromatographic patterns to synthetic standards.
Assessing CYP3A4-Mediated Drug-Drug Interactions (DDIs)

While the search results indicate that Berzosertib is metabolized by CYP3A4, a standard experimental approach to confirm and characterize this interaction is through a Physiologically Based Pharmacokinetic (PBPK) modeling strategy, as discussed in the literature [3] [1].

  • Objective: To predict the clinical relevance of DDIs between Berzosertib and CYP3A4 inhibitors/inducers.
  • Workflow:
    • Data Preparation: Gather in vitro data on Berzosertib's physicochemical properties and ADME parameters (e.g., CYP3A4 inhibition/induction potential, metabolic stability in human liver microsomes).
    • Model Development: Use PBPK software (e.g., Simcyp, PK-Sim) to build a model incorporating the gathered data and known human physiology.
    • Calibration & Validation: Calibrate the model by fitting it to existing clinical PK data from phase I trials (e.g., plasma concentration-time profiles). Validate the model by comparing its predictions to other clinical datasets.
    • Simulation: Use the validated model to simulate clinical scenarios, such as co-administration of Berzosertib with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin), to predict the magnitude of change in Berzosertib exposure (AUC, Cmax).

ddi_workflow PBPK Modeling Workflow for DDI Prediction Step1 1. Data Preparation (In vitro ADME data, Physicochemical Properties) Step2 2. Model Development (Build model in PBPK platform) Step1->Step2 Step3 3. Calibration & Validation (Fit to clinical PK data) Step2->Step3 Step4 4. DDI Simulation (Predict exposure changes with CYP3A4 inhibitors/inducers) Step3->Step4

Key Technical Considerations for Researchers

  • Clinical DDI Risk: Based on current evidence, Berzosertib is a victim drug of CYP3A4. Co-administration with strong CYP3A4 inducers or inhibitors could significantly alter its plasma concentrations, though formal clinical DDI studies are recommended to confirm this [1].
  • Combination Therapy PK: The population PK analysis provides strong evidence that Berzosertib's pharmacokinetics are not altered by co-administration with gemcitabine, cisplatin, or carboplatin. This means the dosing schedule established for these combinations is pharmacokinetically sound [1].
  • Metabolite Monitoring: Be aware that the majority of circulating drug-related material in plasma consists of metabolites, primarily the inactive M11. This should be considered when interpreting total drug exposure in preclinical or clinical studies [2].

References

Berzosertib brain exposure limitations distribution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. What are the main factors limiting berzosertib's efficacy in brain tumors? The limited and heterogeneous brain distribution of berzosertib is a major factor. Its efficacy is constrained by active efflux at the blood-brain barrier (BBB), high non-specific binding in brain tissue, and heterogeneous delivery across different tumor regions [1] [2].

2. Which efflux transporters limit berzosertib's brain penetration? Berzosertib is a substrate for two major efflux transporters at the BBB: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp). Studies in knockout mouse models show that the absence of these transporters significantly increases berzosertib concentration in the brain [1] [2].

3. How does tumor biology affect berzosertib distribution? Distribution within glioblastoma is heterogeneous. The intact BBB in the invasive tumor rim limits drug delivery, resulting in low concentrations. In contrast, the disrupted BBB in the tumor core allows for higher drug accumulation. This creates a sanctuary site for tumor cells in the invasive rim [2].

Quantitative Data on Distribution Limitations

The table below summarizes key quantitative findings from preclinical studies on factors affecting berzosertib's brain distribution.

Factor Experimental Finding Implication for GBM Therapy
Efflux Transport (P-gp/Bcrp) Brain-to-plasma ratio increased 9.5-fold in P-gp/Bcrp knockout mice vs. wild-type [2]. Confirms active efflux is a major barrier to brain penetration.
Brain Tissue Binding High unbound fraction in brain tissue; low free drug concentration in brain [2]. High tissue binding reduces therapeutically active (free) drug levels.
Tumor Region Exposure Heterogeneous distribution; concentrations substantially lower in normal brain and invasive tumor rim vs. tumor core [2]. Incomplete coverage of infiltrative tumor cells leads to treatment resistance.
Systemic PK & Protein Binding Non-linear pharmacokinetics observed in mice; high plasma protein binding [3]. Saturation of binding may occur at higher doses, influencing dose-exposure relationships.

Experimental Protocols for Investigating Brain Exposure

For researchers characterizing the brain penetration of compounds like berzosertib, here are detailed methodologies for key experiments.

1. Assessing the Role of Efflux Transporters

  • Objective: To determine the impact of P-gp and Bcrp on the brain penetration of a drug candidate.
  • In Vivo Model: Use wild-type (WT) mice and genetically modified mice that are deficient in P-gp and Bcrp (e.g., Mdr1a/b-/-Bcrp-/- knockout mice) [1] [2].
  • Dosing and Sample Collection: Administer the drug intravenously to both WT and knockout mice. At predetermined time points, collect blood via cardiac puncture and perfuse the animals to remove blood from the cerebral vasculature. Harvest the whole brain or specific regions of interest [1] [2].
  • Bioanalysis: Homogenize brain tissues and analyze drug concentrations in plasma and brain homogenate using a validated LC-MS/MS method [3].
  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for both genotypes. A significantly higher Kp in knockout mice compared to WT mice indicates that the drug is a substrate for these efflux transporters.

2. Determining Free (Unbound) Drug Concentration in Brain

  • Objective: To measure the fraction of drug that is not bound to brain tissue and is thus pharmacologically active.
  • Method: Use techniques like Rapid Equilibrium Dialysis (RED) or brain tissue homogenate binding assays [2].
  • Protocol:
    • Prepare a brain tissue homogenate from untreated animals.
    • Spike the homogenate with the drug at a relevant concentration.
    • Load the spiked homogenate into the sample chamber of a RED device, separated by a semi-permeable membrane from a buffer chamber.
    • Allow the system to reach equilibrium through incubation.
    • Quantify drug concentrations in both the buffer (unbound drug) and homogenate (total drug) chambers using LC-MS/MS [2].
  • Calculation: The unbound fraction in brain (fu,brain) is calculated as the concentration in the buffer chamber divided by the concentration in the homogenate chamber.

3. Profiling Heterogeneous Intratumoral Distribution

  • Objective: To evaluate drug distribution to different compartments of an intracranial tumor (e.g., core vs. invasive rim).
  • In Vivo Model: Use orthotopic patient-derived xenograft (PDX) models of GBM, which better recapitulate the human tumor microenvironment and BBB characteristics [1].
  • Tissue Processing: After drug administration and euthanasia, carefully dissect the brain to micro-dissect the tumor into distinct regions: the enhancing core and the non-enhancing invasive rim [1] [2].
  • Analysis: Quantify total and free drug concentrations in each dissected region using LC-MS/MS. Compare these levels to those in plasma and healthy contralateral brain tissue [1] [2].

Key Signaling Pathways & Experimental Workflows

The following diagrams illustrate the mechanisms limiting berzosertib's brain delivery and a standard workflow for assessing its distribution.

Diagram: Mechanisms Limiting Berzosertib Brain Distribution

A Berzosertib in Blood B Blood-Brain Barrier (BBB) A->B C Active Efflux by P-gp/Bcrp B->C Limits entry D High Tissue Binding B->D Reduces free fraction E Heterogeneous Tumor BBB B->E Leaky core vs. intact rim F Low Free Drug in Brain C->F D->F E->F G Ineffective Tumor Cell Killing F->G

Diagram: Workflow for Assessing Brain & Tumor Distribution

Step1 1. Animal Model Selection A • Wild-type vs. P-gp/Bcrp KO mice • Orthotopic tumor models Step1->A Step2 2. Drug Administration B • IV dosing • Multiple time points Step2->B Step3 3. Tissue Collection & Processing C • Plasma collection • Brain perfusion • Micro-dissection of tumor regions Step3->C Step4 4. Bioanalysis D • LC-MS/MS of tissue homogenates • Free fraction measurement (e.g., RED device) Step4->D Step5 5. Data Analysis E • Calculate Kp (brain/plasma) • Compare regional drug concentrations Step5->E

Potential Strategies to Overcome Limitations

Based on the identified challenges, research could explore several strategies:

  • Efflux Transporter Inhibition: Co-administration with selective P-gp and Bcrp inhibitors. However, this requires careful consideration of potential increased systemic toxicity [1] [2].
  • Development of Non-Substrate Analogs: Medicinal chemistry efforts to design next-generation ATR inhibitors that are not recognized by P-gp or Bcrp [1].
  • Alternative Delivery Methods: Investigating techniques such as convection-enhanced delivery (CED) to bypass the BBB and achieve higher local drug concentrations [2].

References

Berzosertib monotherapy vs combination efficacy differences

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Berzosertib in Combination Therapies

The following table summarizes the efficacy results of Berzosertib combined with various chemotherapeutic agents across different cancer types.

Combination Therapy Cancer Type Study Phase Recommended Phase 2 Dose (RP2D) Efficacy Findings (Objective Response Rate - ORR)

| Berzosertib + Cisplatin [1] | Advanced Solid Tumours | Phase 1 | Berzosertib: 140 mg/m² (D2, D9) Cisplatin: 75 mg/m² (D1) Q3W | 4/31 patients (despite prior platinum progression) [1] | | Berzosertib + Cisplatin [2] | Advanced Triple-Negative Breast Cancer (TNBC) | Phase 1b | Berzosertib: 140 mg/m² (D2, D9) Cisplatin: 75 mg/m² (D1) Q3W | ORR: 23.4% (11/47 patients) [2] | | Berzosertib + Gemcitabine [3] | Advanced Solid Tumours | Phase 1 | Berzosertib: 210 mg/m² (D2, D9) Gemcitabine: 1000 mg/m² (D1, D8) Q3W | Most patients achieved Partial Response (PR) or Stable Disease (SD) [3] | | Berzosertib + Gemcitabine [4] | Advanced Non-Small Cell Lung Cancer (NSCLC) | Phase 1 Expansion | Berzosertib: 210 mg/m² (D2, D9) Gemcitabine: 1000 mg/m² (D1, D8) | ORR: 10.5% (4/38 patients); Higher ORR in patients with high TMB/LOH [4] | | Berzosertib + Irinotecan [5] | Advanced Solid Tumours (mostly Colorectal, Pancreatic) | Phase 1 | Berzosertib: 270 mg/m² Irinotecan: 180 mg/m² Q2W | 2 Partial Responses in Pancreatic cancer patients with ATM alterations [5] |

Key Experimental Protocols from Clinical Trials

The efficacy of Berzosertib combinations is highly dependent on specific dosing schedules. Below are the core methodologies from the clinical trials that demonstrated activity.

  • Berzosertib with Cisplatin (for Solid Tumors and TNBC) [1] [2]:

    • Dosing Schedule: Administer Cisplatin (75 mg/m²) intravenously on Day 1 of a 21-day cycle. Follow with Berzosertib (140 mg/m²) intravenously on Days 2 and 9. This 24-hour staggered administration is based on preclinical models showing maximal efficacy when ATR inhibition follows DNA damage induction [1].
    • Patient Selection: Trials enrolled adults with advanced solid tumors refractory to standard therapies. The TNBC cohort specifically required patients with germline BRCA wild-type status [2].
    • Response Assessment: Tumor response was evaluated by investigators using RECIST version 1.1. Radiological scans (CT or MRI) were performed at baseline, then every two cycles (or every 6-8 weeks) [6] [1].
  • Berzosertib with Gemcitabine (for Solid Tumors and NSCLC) [4] [3]:

    • Dosing Schedule: Administer Gemcitabine (1000 mg/m²) intravenously on Days 1 and 8 of a 21-day cycle. Follow with Berzosertib (210 mg/m²) intravenously on Days 2 and 9 [4] [3].
    • Exploratory Biomarker Analysis: In the NSCLC cohort, association of efficacy with biomarkers like Tumor Mutational Burden (TMB) and Loss of Heterozygosity (LOH) was explored using tumor samples [4].
  • Berzosertib with Irinotecan (for Advanced Solid Tumors) [5]:

    • Dosing Schedule: Administer Irinotecan (180 mg/m²) and Berzosertib (270 mg/m²) every 2 weeks in a 4-week cycle [5].
    • Pharmacodynamic Analysis: Some studies included tumor biopsies to assess DNA damage markers (e.g., γH2AX, pNBS1) before and after treatment to confirm target engagement and mechanism of action [5].

Mechanism of Action & Rationale for Combination

The biological rationale for combining Berzosertib with DNA-damaging agents is well-established. The diagram below illustrates this synthetic lethality approach.

G DNA_Damage Chemotherapy (e.g., Cisplatin, Gemcitabine) Induces DNA Damage & Replication Stress ATR_Activation ATR Protein Kinase Activation (Stabilizes Stalled Replication Forks) DNA_Damage->ATR_Activation Fork_Repair Successful DNA Repair & Cell Survival ATR_Activation->Fork_Repair In Tumor Cells Fork_Collapse Replication Fork Collapse & Double-Strand Breaks ATR_Activation->Fork_Collapse With ATR Inhibition (Berzosertib) Cell_Death Cell Death Fork_Collapse->Cell_Death

The diagram shows that Berzosertib (an ATR inhibitor) creates a synthetic lethality effect. Cancer cells, especially those with underlying DNA repair defects (like TP53 mutations), are reliant on the ATR-mediated pathway to survive the DNA damage caused by chemotherapy. Inhibiting ATR with Berzosertib blocks this crucial survival signal, forcing the cancer cells into cell death [6] [1] [3].

Frequently Asked Questions for Researchers

  • Is Berzosertib effective as a monotherapy? The clinical data from the search results primarily investigates Berzosertib in combination regimens. Its mechanism of action suggests it is most effective when used to impair the DNA damage response induced by other agents, and the clinical efficacy summarized above supports this combination strategy [6] [1] [3].

  • What is the critical factor in scheduling Berzosertib with chemotherapy? Timing is crucial. Preclinical and clinical data indicate that administering Berzosertib approximately 24 hours after chemotherapy (e.g., Cisplatin or Gemcitabine) yields optimal efficacy. This schedule allows time for the chemotherapy to induce DNA damage and replication stress, which the tumor cell then depends on ATR to survive, making it maximally vulnerable to ATR inhibition [1] [3].

  • Are there biomarkers predictive of response to Berzosertib combinations? While still exploratory, emerging evidence points to potential biomarkers. Responses to Berzosertib + Irinotecan were observed in patients with ATM alterations [5]. In a study of Berzosertib + Gemcitabine for NSCLC, higher response rates were seen in tumors with high Tumor Mutational Burden (TMB) and high Loss of Heterozygosity (LOH) [4]. Defects in the ATM-p53 signaling pathway are also thought to increase reliance on ATR, potentially conferring greater sensitivity [3].

  • What are the main safety concerns with these combinations? The most common adverse events across trials are myelosuppressive, including anemia, thrombocytopenia, leukopenia, and neutropenia [6] [5] [1]. This is consistent with the mechanism of combining DNA-damaging agents. Dose reductions and monitoring are often necessary.

References

Berzosertib combination cisplatin vs standard therapy PFS

Author: Smolecule Technical Support Team. Date: February 2026

PFS and Efficacy Data Comparison

The table below summarizes the key efficacy and safety findings from clinical trials investigating berzosertib in combination with cisplatin-based therapies.

Trial Design & Population Treatment Regimens Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR) Key Grade 3/4 Adverse Events
Phase 2: Metastatic Urothelial Cancer [1] [2] Cisplatin/Gemcitabine + Berzosertib (n=46) Median: 8.0 mo (95% CI, 6.8-NA) [1] Median: 14.4 mo (95% CI, 10.0-NA) [1] 54% (CR: 8.7%) [1] Thrombocytopenia (59%), Neutropenia (37%) [1]
Cisplatin/Gemcitabine (Standard Therapy) (n=41) Median: 8.0 mo (95% CI, 6.0-14.4) [1] Median: 19.8 mo (95% CI, 14.8-NA) [1] 63% (CR: 9.8%) [1] Thrombocytopenia (39%), Neutropenia (27%) [1]
Phase 1b Expansion: Advanced TNBC [3] Cisplatin + Berzosertib (n=47) Not Reported Not Reported 23.4% (90% CI, 13.7-35.8) [3] Similar to known profile of the combination; no new safety signals [3]
Phase 1: Advanced Solid Tumours [4] [5] Cisplatin + Berzosertib (n=31) Not Reported Not Reported 12.9% (4/31 patients, 2 confirmed PR) [4] Neutropenia (20.0%), Anaemia (16.7%) [4]

Detailed Experimental Protocols

To understand the data above, it is helpful to review the design and methodology of the key clinical trials.

  • Phase 2 Trial in Metastatic Urothelial Cancer (NCT02567409) [1] [2]

    • Objective: To evaluate if adding berzosertib to standard cisplatin/gemcitabine chemotherapy improves PFS.
    • Patient Population: 87 patients with metastatic urothelial cancer who had received no prior cytotoxic therapy for metastatic disease.
    • Treatment Arms:
      • Experimental Arm: Cisplatin (60 mg/m², Day 1), Gemcitabine (875 mg/m², Days 1 & 8), Berzosertib (90 mg/m², Days 2 & 9) in 21-day cycles.
      • Control Arm: Cisplatin (70 mg/m², Day 1), Gemcitabine (1000 mg/m², Days 1 & 8) in 21-day cycles.
    • Primary Endpoint: Progression-free survival (PFS).
    • Key Findings: The addition of berzosertib did not improve PFS and was associated with a trend toward inferior OS and significantly higher rates of hematologic toxicities, despite lower doses of cisplatin being administered [1] [2].
  • Phase 1b Trial in Advanced Solid Tumours and TNBC (NCT02157792) [3] [4] [5]

    • Objective: To determine the safety, tolerability, recommended Phase 2 dose (RP2D), and preliminary efficacy of berzosertib in combination with cisplatin.
    • Patient Population: Adults with advanced solid tumours refractory to standard therapies. This included an expansion cohort of 47 patients with germline BRCA wild-type, basal-subtype TNBC [3].
    • Dosing Regimen: The established RP2D was Cisplatin (75 mg/m², Day 1) followed by Berzosertib (140 mg/m², Days 2 & 9) in 21-day cycles [4] [5].
    • Key Findings: The combination was well-tolerated and showed preliminary clinical activity, including in patients who had previously progressed on platinum-based chemotherapy, warranting further study [4].

Mechanism of Action and Rationale for the Combination

The scientific rationale for combining berzosertib with cisplatin is rooted in exploiting the DNA damage response (DDR) pathway in cancer cells. The following diagram illustrates this mechanism.

G cluster_cisplatin Cisplatin-Induced DNA Damage cluster_ddr Cancer Cell DNA Damage Response (DDR) cluster_inhibition ATR Inhibition by Berzosertib Cisplatin Cisplatin (DNA Damaging Agent) DNA_Damage DNA Damage (e.g., Crosslinks, Strand Breaks) Cisplatin->DNA_Damage ATR_Activation ATR Protein Activation DNA_Damage->ATR_Activation Triggers Cell_Cycle_Arrest Cell Cycle Arrest ATR_Activation->Cell_Cycle_Arrest ATR_Inhibited ATR Function Blocked ATR_Activation->ATR_Inhibited Targeted by DNA_Repair DNA Repair & Survival Cell_Cycle_Arrest->DNA_Repair Berzosertib Berzosertib (ATR Inhibitor) Berzosertib->ATR_Inhibited ATR_Inhibited->Cell_Cycle_Arrest Prevents Defective_Repair Defective DNA Repair ATR_Inhibited->Defective_Repair Cell_Death Cancer Cell Death (Synthetic Lethality) Defective_Repair->Cell_Death

The diagram above shows the intended mechanism of action:

  • Cisplatin causes DNA damage, which normally triggers the ATR kinase to activate the DNA damage response (DDR). This response includes pausing the cell cycle (cell cycle arrest) to allow for DNA repair, which can lead to cancer cell survival and chemotherapy resistance [4] [5].
  • Berzosertib, a potent ATR inhibitor, is designed to block this pathway. By inhibiting ATR, it prevents cell cycle arrest and disrupts DNA repair, steering the damaged cancer cells toward cell death, a concept known as synthetic lethality [4] [5].

Interpretation and Future Directions

The data presents a clear contrast: while the combination showed promise in early-phase trials across various solid tumors, it did not demonstrate a benefit in a randomized Phase 2 setting for urothelial cancer.

  • Negative Result in Urothelial Cancer: The primary finding was that adding berzosertib did not improve PFS over standard chemotherapy alone [1]. Notably, the trend toward inferior overall survival and significantly higher hematologic toxicity (despite lower cisplatin dosing in the experimental arm) suggests that the combination, as delivered in this trial, was not advantageous [1] [2].
  • Activity in Other Cancers: The observed clinical activity in Phase 1 trials for advanced solid tumors and the specific ORR in the TNBC cohort indicate that the combination may still hold potential in select contexts [3] [4]. The researchers behind the TNBC study concluded that further research in highly selected patient populations may be warranted [3].

Future research should focus on biomarker-driven studies to identify patient subgroups most likely to benefit from ATR inhibitor combinations, as well as regimens that mitigate bone marrow toxicity [1] [6].

References

Berzosertib efficacy platinum-refractory SCLC response

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Trials

The table below summarizes key efficacy outcomes from clinical studies of berzosertib combined with topotecan in patients with relapsed SCLC.

Trial / Cohort Description Patient Population Key Efficacy Outcomes (Combination Therapy vs Topotecan Alone)

| Phase 2 Randomized Trial (N=60) [1] [2] | Relapsed SCLC after 1 or more prior therapies; 52% with platinum-resistant disease [2]. | Overall Survival (OS): 8.9 months vs 5.4 months (HR, 0.53; P = .03) [1] [2]. Progression-Free Survival (PFS): 3.9 months vs 3.0 months (HR, 0.80; P = .44) [1]. Objective Response Rate (ORR): 26% vs 6% (P = .15) [2]. | | Phase 2 Single-Arm Trial (N=25 evaluable) [3] | SCLC with disease progression after prior therapy. | Confirmed ORR: 36% (all partial responses) [3]. ORR in Platinum-Resistant SCLC: 30% [3]. Median Duration of Response (DOR): 6.4 months [3]. |

Detailed Experimental Protocols

The efficacy data is derived from specific clinical trial designs.

  • Study Design: A multi-center, open-label, phase 2 randomized clinical trial [1].
  • Patients: 60 adults with relapsed SCLC who had received a median of 2 prior therapies. Patients previously treated with topotecan were excluded [1] [2].
  • Interventions:
    • Control Group: Topotecan alone, 1.25 mg/m² intravenously on days 1-5 of a 21-day cycle [1].
    • Experimental Group: Topotecan (same schedule) plus Berzosertib, 210 mg/m² intravenously on days 2 and 5 of each cycle [1].
  • Randomization & Stratification: Patients were randomized 1:2 (topotecan alone vs. combination) and stratified based on tumor sensitivity to first-line platinum-based chemotherapy (sensitive vs. resistant) [1].
  • Primary & Secondary Endpoints:
    • Primary Endpoint: Progression-free survival (PFS) in the intention-to-treat population [1].
    • Secondary Endpoints: Overall survival (OS), objective response rate (ORR) per RECIST 1.1, and safety [1] [2].
  • Assessment Methods: Radiographic evaluation was performed at baseline and every two cycles. Toxic effects were graded using NCI Common Terminology Criteria for Adverse Events [1].

Mechanism of Action and Rationale for Use

The therapeutic rationale for combining berzosertib with topotecan is based on targeting a key vulnerability in SCLC.

G SCLC_Tumor SCLC Tumor Characteristics High_RS High Replication Stress SCLC_Tumor->High_RS TP53_RB1 TP53/RB1 Inactivation High_RS->TP53_RB1 MYC MYC Amplification High_RS->MYC Topotecan Topotecan (TOP1 Inhibitor) Trapped_Complexes Induces Trapped TOP1 Cleavage Complexes Topotecan->Trapped_Complexes Increased_RS Exacerbates Replication Stress (More stalled forks & ssDNA) Trapped_Complexes->Increased_RS Induces ATR_Activation ATR Kinase Activation (Stabilizes forks, arrests cell cycle) Increased_RS->ATR_Activation Activates Cell_Survival Cell Survival & DNA Repair ATR_Activation->Cell_Survival Promotes Berzosertib Berzosertib (ATR Inhibitor) ATR_Inhibited Blocks ATR Signaling Berzosertib->ATR_Inhibited Inhibits ATR_Inhibited->Cell_Survival Disrupts Mitotic_Catastrophe Mitotic Catastrophe & Cell Death ATR_Inhibited->Mitotic_Catastrophe Leads to

Diagram: Mechanism of ATR Inhibition in SCLC. SCLC tumors inherently have high replication stress. Topotecan exacerbates this stress by trapping topoisomerase I complexes, leading to DNA damage that strongly activates the ATR kinase. ATR activation enables DNA repair and cell survival. Berzosertib blocks ATR function, disrupting this critical survival pathway and leading to mitotic catastrophe and cell death, an effect that is particularly lethal in cancer cells already under high replication stress [1] [3].

Interpretation and Research Implications

The data presents a nuanced picture for researchers:

  • Positive Signal for OS: The significant improvement in overall survival (OS) is a clinically meaningful finding in a difficult-to-treat population, suggesting that the combination may delay the emergence of resistance or effectively target a aggressive disease subset [1] [2].
  • PFS-OS Discrepancy: The lack of a statistically significant PFS benefit despite an OS benefit could be influenced by subsequent therapies or the effect of crossover (55% of the control group received berzosertib after progression) [1] [2].
  • Safety Profile: The combination was feasible, with an adverse event profile similar to topotecan alone, primarily consisting of manageable hematological toxicities [1] [3].

Future research should focus on identifying predictive biomarkers (e.g., levels of replication stress) to select patients most likely to benefit and on exploring the combination with newer, more potent ATR inhibitors [1] [2].

References

Berzosertib tissue distribution vs plasma exposure comparison

Author: Smolecule Technical Support Team. Date: February 2026

Berzosertib Tissue Exposure Relative to Plasma

Tissue Type Relative Exposure (Tissue vs. Plasma) Key Findings / Notes
Lymphoid Tissues Higher Bone marrow, lymph nodes, and thymus showed extensive distribution. [1]
Tumor Higher Extensive distribution into tumor tissue. [1]
Lung Data not shown --
Liver Data not shown --
Kidney Data not shown --
Plasma Reference (1x) Nonlinear PK attributed to saturation of plasma protein binding. [1]
Brain Lower Exposure was less than in plasma. [1]
Spinal Cord Lower Exposure was less than in plasma. [1]

Note: The data in this table is derived from a single preclinical study in tumor-bearing mice following a single IV dose (20 mg/kg). The relative exposures for lung, liver, and kidney were part of the collected tissues, but the specific comparative data was not detailed in the provided abstract. [1]

Key Experimental Details

Understanding the methodology behind the data is crucial for its interpretation.

  • Study Protocol (Preclinical): The tissue distribution data was obtained from a study in female BALB/c mice. The animals received a single intravenous (IV) dose of berzosertib at 20 mg/kg. Tissues, including plasma, bone marrow, tumor, thymus, lymph nodes, brain, and spinal cord, were collected at various time points post-dose. Drug concentrations in these tissues were quantified using a highly sensitive LC-MS/MS method, and pharmacokinetic parameters were calculated by non-compartmental analysis. [1]
  • Mechanism of Nonlinear PK: The observed nonlinear pharmacokinetics, where higher doses led to a less-than-proportional increase in early plasma concentrations but a greater-than-proportional increase in tissue exposure, is attributed to the saturation of plasma protein binding. This means that as the dose increases, a higher fraction of the drug remains unbound and free to distribute into tissues. [1]
  • Brain Distribution Limitation: Separate research has specifically investigated the poor brain penetration of berzosertib. It was found to be a substrate for active efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp) at the blood-brain barrier. Additionally, berzosertib has high binding affinity to brain tissue, leading to low free (active) drug concentrations in the brain. This results in heterogeneous distribution within brain tumors, with low concentrations in areas with an intact blood-brain barrier. [2] [3]

Visualizing Key Concepts

The following diagram illustrates the primary mechanisms influencing berzosertib's tissue distribution, particularly its limited brain penetration.

Research Implications

The tissue distribution profile of berzosertib has direct consequences for its clinical application and future development.

  • Therapeutic Window: The extensive distribution into bone marrow may relate to hematological toxicities observed clinically, while high tumor exposure supports its antitumor efficacy. [1]
  • CNS Limitations: The low and heterogeneous brain distribution explains the challenges in treating intracranial tumors like glioblastoma, despite a strong biological rationale for ATR inhibition in this cancer. [2] [3]
  • Dosing Considerations: The nonlinear, protein-binding-dependent pharmacokinetics suggest that exposure in both plasma and tissues does not increase linearly with dose, which is a critical factor for dose selection in clinical trials. [1]

References

Summary of Experimental Data on ATRi + PARPi Combinations

Author: Smolecule Technical Support Team. Date: February 2026

ATR Inhibitor PARP Inhibitor Cancer Model Key Synergistic Findings & Quantitative Data Reference
Berzosertib Veliparib (+ Cisplatin) Advanced Solid Tumors (Phase I Trial) Confirmed Partial Response: 3/41 patients (7.3%); Increased RAD51-positive cells in BRCA-wildtype tumors, indicating induced replication stress [1]. [1]
Ceralasertib Olaparib Platinum-Resistant HGSOC (Phase II Trial) Median PFS: 4.2 months overall; 8.2 months in BRCA1 mutant subgroup; CA-125 responses: 3/11 evaluable patients (27%) [2]. [2]
Elimusertib Talazoparib TNBC Cells (HCC1937) Synergy: Strong synergistic effect (ZIP score > 10) in Talazoparib-resistant cells; Mechanism: Downregulation of ATR-Chk1 pathway and cell cycle checkpoint proteins [3]. [3]
Ceralasertib Olaparib Olaparib-Resistant HGSOC (Preclinical) Resensitization: Combined treatment restored olaparib efficacy; Molecular Effects: Downregulated ATR, CHK1, PARP1, and reversed EMT markers [4]. [4]

Detailed Experimental Protocols

The methodologies from the key studies provide a framework for investigating such combinations.

  • In Vitro Cell Culture & Viability: Studies often use human cancer cell lines (e.g., HCC1937 TNBC cells). Cells are treated with inhibitors alone and in combination. Cell viability is then measured using assays like WST-1 or CCK-8 to determine IC50 values and synergistic scores (e.g., ZIP score) [3].
  • Apoptosis and Cell Cycle Analysis: To quantify cell death, researchers use Annexin V staining analyzed by flow cytometry. Cell cycle analysis is performed using a Muse Cell Analyzer after staining with a specific kit to determine the distribution of cells in different phases (e.g., G2/M arrest) [3].
  • Protein Level Analysis (Western Blot): This technique is critical for understanding mechanism. Protein lysates from treated cells are analyzed to detect changes in key DNA damage response (DDR) proteins, such as phospho-Chk1 (S317), γH2AX (marker of DNA damage), ATR, and PARP1 [3] [4].
  • In Vivo Preclinical Models: The efficacy of combinations is tested in animal models, such as olaparib-resistant patient-derived xenograft (PDX) models of high-grade serous ovarian cancer. Mice are treated with vehicle, single agents, or combinations, and tumor volume is measured over time to assess growth inhibition [4].
  • Clinical Trial Design (Phase I/II): Early-stage clinical trials use designs like the "3 + 3" dose escalation to determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D). Patients receive the drug combination in set cycles, and primary endpoints include safety, toxicity, and preliminary efficacy (e.g., Objective Response Rate by RECIST criteria) [1] [2].

Signaling Pathways and Logical Workflow

The following diagram illustrates the core mechanistic rationale behind the ATR and PARP inhibitor synergy, based on the described research.

G SSB Single-Strand Break (SSB) Induced by replication stress or chemotherapy PARP PARP Enzyme Recruitment & Repair of SSB SSB->PARP CollapsedFork Collapsed Replication Fork & Double-Strand Break (DSB) PARP->CollapsedFork Inhibited by PARPi PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP HR_Repair HR-Mediated DSB Repair CollapsedFork->HR_Repair ATR_Activation ATR/CHK1 Pathway Activation (Stabilizes forks, arrests cycle) CollapsedFork->ATR_Activation SynergisticCellDeath Synergistic Cell Death Mitotic Catastrophe HR_Repair->SynergisticCellDeath HR Deficiency (BRCA Mutant) ATR_Activation->HR_Repair ATR_Activation->SynergisticCellDeath Loss of fork protection & G2/M checkpoint ATRi ATR Inhibitor (e.g., Berzosertib) ATRi->ATR_Activation Inhibits

The diagram shows how PARP inhibition prevents the repair of single-strand breaks, leading to more persistent DNA damage and double-strand breaks during replication. The cancer cell relies on the ATR/CHK1 pathway to stabilize these damaged forks and activate cell cycle checkpoints, providing time for repair. ATR inhibition disrupts this critical backup mechanism, leading to the accumulation of catastrophic DNA damage and synergistic cell death, especially in cells with underlying HR deficiencies [3] [5] [4].

Interpretation of Available Evidence

While direct data for Berzosertib + Olaparib is sparse, the consistent synergy observed across different ATRi/PARPi pairs strongly supports the mechanistic rationale. The combination appears promising for overcoming PARPi resistance and may be effective even in BRCA-wildtype tumors by inducing a "BRCA-null like" state [1].

A primary challenge is managing overlapping toxicity, particularly hematological toxicities like anemia, neutropenia, and thrombocytopenia [1] [2]. Optimizing dosing schedules is a key strategy being explored to widen the therapeutic window.

To find more specific information on the Berzosertib and Olaparib combination, you might try searching clinical trial registries like ClinicalTrials.gov using the search string "Berzosertib" AND "Olaparib". This could reveal ongoing or completed trials that have not yet been published in academic journals.

References

Berzosertib radiosensitization vs chemosensitization potency

Author: Smolecule Technical Support Team. Date: February 2026

Potency Data Comparison

The following table summarizes findings from preclinical and clinical studies on Berzosertib's chemosensitizing and radiosensitizing effects.

Combination Partner Study Model Key Efficacy Findings Reference
Chemotherapy: Gemcitabine Phase 1 Study (Patients with advanced solid tumours) Berzosertib (210 mg/m²) + Gemcitabine (1000 mg/m²) established as Recommended Phase 2 Dose (RP2D); well-tolerated with signs of preliminary efficacy [1].
Chemotherapy: Topotecan Phase 2 Study (Patients with relapsed SCLC) Confirmed Objective Response Rate (ORR) of 36%; median Progression-Free Survival (PFS) of 4.8 months [2].
Ionizing Radiation (IR) Murine CRC Models (CT26 & MC38 cells) Combination with IR enhanced CD8+ T cell infiltration and significantly improved efficacy of anti-PD-L1 immunotherapy [3].
Ionizing Radiation (IR) Mouse Model (Female BALB/c) Did not exacerbate toxicity profiles (e.g., body weight, tissue pathology) associated with total body irradiation (6 Gy) [4].

Experimental Protocols for Key Studies

To evaluate Berzosertib's sensitizing potency, researchers use specific experimental designs. The table below outlines the core methodologies from the cited studies.

Study Focus Cell Lines / Model Treatment Protocol Key Assays & Endpoints

| Chemosensitization (with Topotecan in SCLC) [2] | 25 evaluable patients with relapsed SCLC | Topotecan: 1.25 mg/m² i.v., Days 1-5 (21-day cycle). Berzosertib: 210 mg/m² i.v., Days 2 & 5 [2]. | Primary: Objective Response Rate (ORR) by RECIST 1.1. Secondary: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DOR) [2]. | | Radiosensitization (with IR in CRC models) [3] | Murine CRC lines (CT26, MC38); Human CRC lines (HCT116, SW480) | IR: Various doses. Berzosertib: In vivo treatment following IR [3]. | Tumor volume measurement, Flow Cytometry (CD8+ T cell infiltration), Immunoblotting (STING pathway analysis), Immunofluorescence [3]. | | Toxicity Profile (with IR) [4] | Female BALB/c mice | IR: Single 6 Gy dose (Total Body Irradiation). Berzosertib & other ATRi: Single dose before IR [4]. | Gross pathology, body weight, Complete Blood Count (CBC), histopathological examination of tissues [4]. |

Mechanisms of Action Visualization

Berzosertib's ability to act as a sensitizer originates from its role in the DNA Damage Response (DDR) pathway. The following diagram illustrates the core mechanism.

mechanism DNA_Damage DNA Damage (e.g., from Chemo/Radiation) ATR_Activation ATR Activation DNA_Damage->ATR_Activation Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair ATR_Activation->Cell_Cycle_Arrest Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Berzosertib Berzosertib (ATR Inhibitor) Berzosertib->ATR_Activation  Inhibits

Berzosertib's Core Mechanism of Action

Building on this core concept, Berzosertib promotes sensitization through distinct downstream signaling pathways when combined with chemotherapy versus radiotherapy, as shown below.

pathways cluster_chemo Chemosensitization Pathway cluster_radio Radiosensitization Pathway Chemo Chemotherapy (e.g., Gemcitabine) RS Replication Stress (RS) Chemo->RS ATR_CHK1 ATR/CHK1 Pathway Activation RS->ATR_CHK1 Repair1 DNA Repair & Cell Survival ATR_CHK1->Repair1 Radio Radiotherapy (IR) DSB DNA Double-Strand Breaks (DSBs) Radio->DSB cGAS_STING cGAS-STING Pathway DSB->cGAS_STING Immune Enhanced Immune Response (CD8+ T cell infiltration) cGAS_STING->Immune Berzosertib Berzosertib (ATR Inhibitor) Berzosertib->ATR_CHK1  Inhibits Berzosertib->cGAS_STING  Potentiates

Divergent Pathways in Sensitization by Berzosertib

Key Insights for Researchers

  • Clinical Translation: Berzosertib is one of the most advanced ATR inhibitors in clinical development. Positive signals from randomized trials, like the one in platinum-resistant high-grade serous ovarian cancer, provide a strong rationale for its further investigation as a sensitizing agent [2].
  • Therapeutic Window: A key finding is that Berzosertib, in a mouse model, did not exacerbate the toxicities (as measured by CBCs and tissue pathology) induced by total body irradiation [4]. This suggests a potential safety margin for its use in combination with radiotherapy, a critical consideration for clinical application.
  • Immunotherapeutic Synergy: The role of Berzosertib in promoting an immunogenic tumor microenvironment when combined with radiation is a significant area of modern research. By activating the cGAS-STING pathway, it can help convert "cold" tumors into "hot" ones, thereby synergizing with immune checkpoint inhibitors [3].

References

Clinical Trial Data on Berzosertib in ATM-Deficient Tumors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from key clinical studies investigating berzosertib in cohorts with ATM-deficient or ATM-mutant advanced solid tumors.

Trial Design / Cohort Clinical Activity Findings Key Biomarker & Preclinical Insights
Berzosertib Monotherapy (T2 cohort: ATM-mutant solid tumors) [1] Limited monotherapy activity: No significant difference in PFS vs. non-ATM mutant cohorts. Short median PFS (<4 months) with progressive disease as best response for most. [1] Target engagement confirmed: Decreased pS345-CHK1 in on-treatment biopsies. Increased DNA damage (γ-H2AX) and replication stress (pKAP1) markers observed, but did not translate to clinical benefit. [1]
Berzosertib + Gemcitabine (Phase 1 in advanced solid tumors) [2] Preliminary efficacy signs: Combination was well-tolerated. Most patients achieved best response of stable disease or partial response. [2] Rationale for combination: Preclinical data shows ATM loss increases sensitivity to DNA-damaging agents like cisplatin and radiation, creating reliance on ATR for survival. [3] [2]
Berzosertib + Gemcitabine (Expansion in advanced NSCLC) [4] Modest activity in unselected NSCLC: ORR was 10.5% (4/38). Higher ORR (30%) observed in subgroup with high LOH, suggesting potential biomarker. [4] Immunological context: ATM-deficient tumors are often immunologically "cold" with low T-cell infiltration, which may limit response to immunotherapy but underscores rationale for DNA-targeting agents. [5]

Mechanism of Action & Experimental Rationale

The therapeutic strategy for ATR inhibitors like berzosertib in ATM-deficient cancers is based on the concept of synthetic lethality.

  • ATM and ATR are both master kinases critical for coordinating the cellular response to DNA damage. ATM primarily responds to DNA double-strand breaks, while ATR responds to a broader range of replication stresses. [6] [2]
  • In ATM-deficient cancer cells, the DNA repair network is already compromised. When further DNA damage is induced (e.g., by chemotherapy like gemcitabine or cisplatin), these cells become hyper-dependent on the remaining ATR signaling pathway for survival. [3] [2]
  • Berzosertib inhibits ATR, dismantling this critical backup survival mechanism. This dual assault of pre-existing DNA repair deficiency (ATM loss) and acute, therapy-induced replication stress leads to catastrophic DNA damage and selective cancer cell death. [2]

The following diagram illustrates this synthetic lethal interaction and the experimental workflow used to validate it.

ATM_Intact ATM-Intact Cancer Cell Chemo Chemotherapy (e.g., Gemcitabine) ATM_Intact->Chemo ATM_Deficient ATM-Deficient Cancer Cell ATM_Deficient->Chemo ATR_Inhib ATR Inhibitor (Berzosertib) Chemo->ATR_Inhib Induces Replication Stress Chemo->ATR_Inhib Induces Replication Stress Survival Cell Survival ATR_Inhib->Survival ATR pathway manages stress Synthetic_Lethality Synthetic Lethality (Cell Death) ATR_Inhib->Synthetic_Lethality Critical ATR backup lost

Interpretation and Research Implications

The clinical data suggests several key considerations for future drug development:

  • Combination Therapy is Key: The limited monotherapy efficacy but signs of activity in combination regimens strongly indicate that berzosertib's future in treating ATM-deficient tumors lies in rational combinations with DNA-damaging agents. [1] [2] [4]
  • Biomarker Refinement is Critical: Clinical benefit may be confined to a subset of patients. Beyond ATM mutations, functional protein loss measured by IHC, or genomic scars like high LOH, may be more predictive biomarkers than mutational status alone and should be incorporated into trial designs. [3] [4]
  • Consider the Immunological Context: The finding that ATM-deficient tumors are often immunologically "cold" and do not readily respond to anti-PD-1 therapy reinforces the rationale for targeting them with DNA repair-targeted agents like berzosertib, rather than relying on immunotherapy combinations. [5]

References

Berzosertib metastatic urothelial cancer trial outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety outcomes from the randomized phase 2 trial (NCT02567409), comparing cisplatin-gemcitabine (CG) with or without Berzosertib [1] [2] [3].

Outcome Measure Cisplatin + Gemcitabine (Control Arm) Cisplatin + Gemcitabine + Berzosertib (Experimental Arm) Notes
Progression-Free Survival (PFS) 8.0 months [1] 8.0 months [1] Primary endpoint; HR=1.22 (95% CI, 0.72-2.08) [1]
Overall Survival (OS) 19.8 months [1] 14.4 months [1] Trend towards inferior survival; HR=1.42 (95% CI, 0.76-2.68) [1]
Objective Response Rate (ORR) 63% [2] 54% [2] Includes complete and partial responses
Complete Response (CR) Rate 9.8% [2] 8.7% [2]
Grade 3/4 Thrombocytopenia 39% [1] 59% [1] Led to more frequent dose reductions
Grade 3/4 Neutropenia 27% [1] 37% [1]
Median Cisplatin Dose 370 mg/m² [1] 250 mg/m² [1] Significantly lower in experimental arm (p<0.001)

Experimental Protocol and Rationale

The trial design and rationale were rooted in the mechanism of action of the involved drugs and preclinical evidence.

Trial Design and Methodology
  • Design: Open-label, randomized, multi-center phase 2 trial [1].
  • Participants: 87 patients with confirmed metastatic urothelial carcinoma who had received no prior cytotoxic therapy for metastatic disease [1].
  • Interventions:
    • Control Arm: Cisplatin (70 mg/m² on Day 1) + Gemcitabine (1000 mg/m² on Days 1 & 8) in a 21-day cycle [1].
    • Experimental Arm: Cisplatin (60 mg/m² on Day 1) + Gemcitabine (875 mg/m² on Days 1 & 8) + Berzosertib (90 mg/m² on Days 2 & 9) in a 21-day cycle [1]. The chemotherapy doses were attenuated at the start to compensate for expected added toxicity from Berzosertib [3].
  • Primary Endpoint: Progression-Free Survival (PFS) [1].
Mechanistic Rationale and Pathway

The scientific premise for combining these agents involves the DNA Damage Response (DDR) pathway. The following diagram illustrates how Berzosertib was hypothesized to enhance the effect of chemotherapy.

G Chemo Cisplatin/Gemcitabine DNA_Damage DNA Damage & Replication Stress Chemo->DNA_Damage ssDNA Single-Stranded DNA (ssDNA) coated with RPA DNA_Damage->ssDNA ATR_Activation ATR Activation ssDNA->ATR_Activation CHK1_Activation CHK1 Phosphorylation ATR_Activation->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Checkpoint) CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair & Cell Survival Cell_Cycle_Arrest->DNA_Repair Cell_Death Tumor Cell Death Berzosertib Berzosertib (ATR Inhibitor) Berzosertib->ATR_Activation Inhibits Berzosertib->Cell_Death

As the diagram shows:

  • Cisplatin creates DNA cross-links, and Gemcitabine inhibits DNA synthesis, together causing DNA damage and replication stress [4].
  • This stress is marked by the accumulation of single-stranded DNA (ssDNA), which recruits the ATR protein. ATR activation triggers a signaling cascade (through its effector CHK1) that halts the cell cycle, allowing the cancer cell to repair its DNA and survive [4].
  • Berzosertib, a potent and selective ATR inhibitor, was designed to block this survival signal. By preventing ATR-mediated cell cycle arrest and repair, it was hypothesized to push damaged cells toward death, thereby "sensitizing" the tumor to chemotherapy [4] [5].

Interpretation of Outcomes and Future Directions

The trial results did not confirm the preclinical hypothesis. The lack of PFS benefit and trend toward worse OS in the experimental arm are attributed to two key factors:

  • Excessive Hematologic Toxicity: Despite a 20% reduction in initial chemotherapy doses, the addition of Berzosertib led to significantly higher rates of grade 3/4 thrombocytopenia and neutropenia [1] [3]. This necessitated further dose reductions and delays.
  • Inadequate Chemotherapy Exposure: The cumulative dose of cisplatin received by patients in the Berzosertib arm was significantly lower than in the control arm (250 mg/m² vs. 370 mg/m²) [1]. This suggests that the increased toxicity may have compromised the delivery of effective chemotherapy, potentially undermining any synergistic benefit [1] [3]. As one investigator noted, "excessive attenuation of cisplatin dosing should be avoided whenever feasible" [3].

Future research should focus on biomarker-driven approaches to identify patient subgroups most likely to benefit from ATR inhibition. For example, a recent preclinical study suggests that bladder cancer cells with loss of STAG2 (a cohesin complex gene) are more sensitive to Berzosertib, both alone and in combination with cisplatin [6]. Selecting patients based on such molecular features could improve the therapeutic window.

Conclusion

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

463.16781085 g/mol

Monoisotopic Mass

463.16781085 g/mol

Heavy Atom Count

33

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L423PRV3V3

Wikipedia

Berzosertib

Dates

Last modified: 08-15-2023
1: Fokas E, Prevo R, Pollard JR, Reaper PM, Charlton PA, Cornelissen B, Vallis KA, Hammond EM, Olcina MM, Gillies McKenna W, Muschel RJ, Brunner TB. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation. Cell Death Dis. 2012 Dec 6;3:e441. doi: 10.1038/cddis.2012.181. PubMed PMID: 23222511; PubMed Central PMCID: PMC3542617.

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